molecular formula C34H66ClN11O5 B15567044 Decanoyl-RVKR-CMK

Decanoyl-RVKR-CMK

Cat. No.: B15567044
M. Wt: 744.4 g/mol
InChI Key: NHBJTTGFHCHQHS-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-L-Arg-L-Val-L-Lys-L-Arg-chloromethylketone is a tetrapeptide consisting of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages and in which the carboxy group at the C-terminus is substituted by a chloroacetyl group. It is a furin inhibitor that has antiviral activity against Chikungunya virus, Zika virus and Japanese encephalitis virus. It has a role as an antiviral agent, a peptidomimetic and an EC 3.4.21.75 (furin) inhibitor. It is a tetrapeptide and an organochlorine compound.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTTGFHCHQHS-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decanoyl-RVKR-CMK: A Deep Dive into its Mechanism of Action as a Proprotein Convertase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Decanoyl-RVKR-CMK, a potent, irreversible inhibitor of proprotein convertases (PCs). This document is intended for researchers, scientists, and drug development professionals working in fields where proprotein convertase activity is a key therapeutic target, such as virology, oncology, and metabolic diseases.

Core Mechanism of Action

This compound is a synthetic, cell-permeable peptidyl inhibitor designed to target the subtilisin/kexin-like family of proprotein convertases.[1][2] Its mechanism of action is rooted in its specific recognition of the enzyme's active site and subsequent irreversible covalent modification. This inhibitor is effective against all seven members of this family: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][2][3]

The inhibitor's structure is a key determinant of its function:

  • Decanoyl Group: A ten-carbon acyl chain attached to the N-terminus of the peptide. This modification increases the lipophilicity of the molecule, enhancing its ability to permeate cell membranes and reach its intracellular targets.

  • RVKR (Arginine-Valine-Lysine-Arginine) Peptide Sequence: This tetrapeptide sequence mimics the consensus cleavage site recognized by furin and other proprotein convertases. This sequence directs the inhibitor to the substrate-binding pocket of the target enzyme.

  • CMK (Chloromethylketone): A reactive group at the C-terminus of the peptide. Once the RVKR sequence has positioned the inhibitor within the active site, the chloromethylketone moiety forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad. This irreversible binding permanently inactivates the enzyme.[1][4]

The inhibition is a two-step process. First, the inhibitor binds to the enzyme's active site in a competitive manner. This is followed by the irreversible covalent modification, which leads to the time-dependent inactivation of the enzyme.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of proprotein convertases. The following table summarizes the available quantitative data on its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).

Proprotein ConvertaseKᵢ (nM)IC₅₀ (nM)
Furin (SPC1)~11.3 ± 3.6
PC1/3 (SPC3)2.0-
PC2 (SPC2)0.36-
PACE4 (SPC4)3.6-
PC5/6 (SPC6)0.120.17 ± 0.21
PC7 (SPC7)0.120.54 ± 0.68
PCSK6-0.65 ± 0.43
Data sourced from multiple studies.[5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism by which this compound inhibits proprotein convertases, preventing the processing of a proprotein substrate.

G cluster_0 Proprotein Convertase Active Site cluster_1 Substrate and Inhibitor cluster_2 Reaction Outcome Proprotein_Convertase Proprotein Convertase (e.g., Furin) Cleaved_Protein Mature, Active Protein Proprotein_Convertase->Cleaved_Protein Cleavage Inactivated_Enzyme Inactive Enzyme-Inhibitor Complex (Covalent Adduct) Proprotein_Convertase->Inactivated_Enzyme Irreversible Inhibition Active_Site Active Site (Catalytic Triad: His, Ser, Asp) Proprotein Proprotein Substrate (with RVKR cleavage site) Proprotein->Proprotein_Convertase Binds to Active Site Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->Proprotein_Convertase Competitive Binding

Mechanism of Proprotein Convertase Inhibition by this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound against proprotein convertases is typically performed using an in vitro fluorogenic substrate assay.

In Vitro Furin Inhibition Assay

Objective: To determine the IC₅₀ or Kᵢ of this compound for the proprotein convertase furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic furin substrate in DMSO.

    • Dilute the recombinant furin to the desired working concentration in assay buffer.

  • Assay Setup:

    • Add 25 µL of assay buffer to all wells of the 96-well plate.

    • Add 25 µL of serially diluted this compound in assay buffer to the test wells. Add 25 µL of assay buffer with the same final concentration of DMSO to the control wells.

    • Add 25 µL of diluted recombinant furin to all wells except for the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the fluorogenic furin substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro enzyme inhibition assay to characterize an inhibitor like this compound.

G Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Assay_Setup Assay Setup (Plate loading, Incubation) Reagent_Prep->Assay_Setup Reaction_Start Reaction Initiation (Substrate Addition) Assay_Setup->Reaction_Start Data_Acquisition Kinetic Data Acquisition (Fluorescence Reading) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis (Rate Calculation, IC50/Ki Determination) Data_Acquisition->Data_Analysis

Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion

This compound is a powerful research tool for studying the physiological and pathological roles of proprotein convertases. Its well-defined mechanism of action, potent inhibitory activity, and cell permeability make it an invaluable inhibitor for in vitro and cell-based studies. The experimental protocols and workflows described herein provide a framework for the accurate characterization of its inhibitory properties. Further research into the specificity and in vivo efficacy of such inhibitors holds promise for the development of novel therapeutics.

References

Decanoyl-RVKR-CMK: A Technical Guide to a Potent Inhibitor of Subtilisin/Kex2p-Like Proprotein Convertases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a highly potent, irreversible, and cell-permeable peptide-based inhibitor of the subtilisin/kex2p-like family of proprotein convertases (PCs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory constants against various PCs, and detailed protocols for its application in research settings. The document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of PCs and the development of therapeutics targeting their activity.

Introduction

Proprotein convertases (PCs) are a family of calcium-dependent serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins. These enzymes cleave proproteins at specific single or paired basic amino acid residues, leading to the maturation of hormones, growth factors, receptors, enzymes, and viral envelope glycoproteins. The subtilisin/kex2p-like family of PCs includes furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7. Given their involvement in numerous physiological and pathological processes, including viral infections, cancer progression, and metabolic disorders, PCs have emerged as attractive targets for therapeutic intervention.

This compound is a synthetic peptidyl chloromethylketone that acts as a broad-spectrum inhibitor of this family of enzymes. Its design is based on the consensus cleavage sequence Arg-X-Lys/Arg-Arg↓ recognized by many PCs. The N-terminal decanoyl group enhances cell permeability, while the C-terminal chloromethylketone moiety forms a covalent bond with the active site histidine of the enzyme, leading to irreversible inhibition.

Mechanism of Action

This compound functions as a competitive, irreversible inhibitor of subtilisin/kex2p-like proprotein convertases. The Arg-Val-Lys-Arg peptide sequence mimics the natural substrate recognition motif of the PCs, allowing the inhibitor to bind to the enzyme's active site. The chloromethylketone reactive group then forms a covalent adduct with the histidine residue in the catalytic triad (B1167595) of the protease, leading to the irreversible inactivation of the enzyme.

Decanoyl-RVKR-CMK: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Proprotein Convertase Inhibitor: Chemical Structure, Physicochemical Properties, and Biological Activity

This technical guide provides a comprehensive overview of Decanoyl-RVKR-CMK, a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, modified tetrapeptide with a decanoyl group at the N-terminus and a chloromethylketone (CMK) group at the C-terminus. The peptide sequence Arg-Val-Lys-Arg is recognized by the active site of many proprotein convertases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₄H₆₆ClN₁₁O₅[1][2][3]
Molecular Weight 744.41 g/mol [4][5][6]
CAS Number 150113-99-8[1][4][5][7]
Appearance White to off-white solid[4]
Purity ≥90% - ≥98% (by HPLC)[1][2][4][6]
Solubility Soluble to 1 mg/mL in water. Soluble in DMSO (up to 100 mg/mL) and methanol.[1][3][6][8]
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months.[1][4]

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of the subtilisin/kexin-like family of proprotein convertases, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[2][9][10] These enzymes are crucial for the maturation of a wide variety of precursor proteins, including hormones, growth factors, receptors, and viral envelope glycoproteins.[9][10] The inhibitor's peptide sequence mimics the consensus cleavage site of these convertases, allowing it to bind to their active site. The reactive chloromethylketone moiety then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inhibition.[8]

By blocking the activity of these convertases, this compound can prevent the proteolytic processing and subsequent activation of their substrates. This mechanism underlies its diverse biological effects, including its potent antiviral activity.

G cluster_inhibition Mechanism of Action inhibitor This compound pc Proprotein Convertase (e.g., Furin) inhibitor->pc Irreversible Inhibition active_protein Active Protein pc->active_protein Proteolytic Cleavage precursor Inactive Precursor Protein (e.g., Viral Glycoprotein) precursor->pc Cleavage Site Recognition biological_effect Downstream Biological Effect active_protein->biological_effect

Caption: Mechanism of irreversible inhibition of proprotein convertases by this compound.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in a variety of in vitro models, primarily as a potent antiviral agent. Its ability to inhibit furin-mediated cleavage of viral envelope glycoproteins is a key aspect of its antiviral mechanism.

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssayIC₅₀ / KᵢReference(s)
Furin Enzyme AssayIC₅₀: 1.3 ± 3.6 nM, Kᵢ: ~1 nM[9]
PC1/3 Enzyme AssayKᵢ: 2.0 nM[9]
PC2 Enzyme AssayKᵢ: 0.36 nM[9]
PC4 Enzyme AssayKᵢ: 3.6 nM[9]
PC5/6 Enzyme AssayKᵢ: 0.12 nM[9]
PC7 Enzyme AssayKᵢ: 0.12 nM[9]
SARS-CoV-2 Plaque Reduction AssayIC₅₀: 57 nM[1][9][10]
Zika Virus (ZIKV) Plaque Reduction AssayIC₅₀: 18.59 µM[11]
Japanese Encephalitis Virus (JEV) Plaque Reduction AssayIC₅₀: 19.91 µM[11]
HIV-1 Replication Assay70-80% inhibition at 35 µM[4]

Table 3: Cytotoxicity of this compound

Cell LineAssayCC₅₀Reference(s)
Vero CellTiter-Glo712.9 µM[8]
VeroE6 CCK-8318.2 µM[12]

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay

A common method to assess the cytotoxicity of this compound is the MTT or CellTiter-Glo assay.

  • Cell Seeding: Plate cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Assay:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound.

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6- or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus. Pre-incubate the virus with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

G cluster_workflow Plaque Reduction Assay Workflow start Start seed_cells Seed Cells in Plates start->seed_cells prepare_virus Prepare Virus Dilutions and Inhibitor Concentrations seed_cells->prepare_virus infect_cells Infect Cell Monolayers prepare_virus->infect_cells overlay Add Overlay Medium with Inhibitor infect_cells->overlay incubate Incubate until Plaques Form overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate IC50 count->analyze

Caption: A generalized workflow for a plaque reduction assay to determine antiviral efficacy.

Western Blot for Viral Protein Cleavage

This method is used to visualize the inhibition of viral glycoprotein (B1211001) processing. For example, to assess the cleavage of the flavivirus precursor membrane (prM) protein.

  • Cell Culture and Infection: Culture susceptible cells (e.g., Vero) and infect them with the virus (e.g., Zika or Japanese Encephalitis virus) at a specified multiplicity of infection (MOI).

  • Inhibitor Treatment: Treat the infected cells with this compound at various concentrations.

  • Cell Lysis: At a designated time post-infection, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the viral proteins of interest (e.g., anti-prM and anti-E antibodies for flaviviruses). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of precursor to cleaved protein.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is employed to quantify the effect of this compound on viral RNA replication.

  • Cell Culture, Infection, and Treatment: Follow the same initial steps as for the Western blot protocol.

  • RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: Perform quantitative PCR using a qPCR instrument, a suitable master mix (e.g., SYBR Green or TaqMan), and primers specific for a viral gene and a host housekeeping gene (for normalization).

  • Data Analysis: Determine the relative or absolute quantification of viral RNA levels. The comparative Ct (ΔΔCt) method is commonly used for relative quantification.

Signaling Pathways and Cellular Processes Affected

This compound's inhibition of proprotein convertases can impact numerous cellular signaling pathways and processes that rely on the maturation of precursor proteins.

G cluster_pathways Affected Cellular and Viral Pathways cluster_viral Viral Pathogenesis cluster_cellular Cellular Processes inhibitor This compound pcs Proprotein Convertases (Furin, PC1/3, etc.) inhibitor->pcs Inhibits viral_glycoprotein Viral Glycoprotein Precursor (e.g., Spike, prM) pcs->viral_glycoprotein Cleaves prohormones Prohormones pcs->prohormones Cleaves growth_factors Growth Factor Precursors pcs->growth_factors Cleaves receptors Receptor Precursors pcs->receptors Cleaves viral_maturation Virion Maturation and Infectivity viral_glycoprotein->viral_maturation Cleavage-dependent hormone_activation Hormone Activation prohormones->hormone_activation gf_signaling Growth Factor Signaling growth_factors->gf_signaling receptor_function Receptor Function receptors->receptor_function

Caption: Overview of pathways impacted by this compound's inhibition of proprotein convertases.

Conclusion

This compound is a valuable research tool for studying the roles of proprotein convertases in health and disease. Its potent and broad-spectrum inhibitory activity makes it particularly useful for investigating processes that are dependent on the maturation of precursor proteins, such as viral entry and replication. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biochemical applications of this compound.

References

The Role of Furin Cleavage in Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The entry of numerous enveloped viruses into host cells is a meticulously orchestrated process, frequently primed by host proteases. Among these, the proprotein convertase furin plays a pivotal role. This ubiquitous cellular endoprotease, primarily localized in the trans-Golgi network, recognizes and cleaves specific multibasic amino acid motifs within viral glycoproteins. This cleavage event is often a critical prerequisite for viral infectivity, facilitating the conformational changes necessary for membrane fusion and subsequent viral entry. Understanding the molecular intricacies of furin-mediated viral glycoprotein (B1211001) processing is paramount for the development of novel antiviral therapeutics. This guide provides an in-depth examination of the role of furin cleavage in viral entry, with a focus on key viral pathogens, experimental methodologies to study this process, and the potential for therapeutic intervention.

The Furin Cleavage Mechanism: Priming for Viral Invasion

Furin, a member of the subtilisin-like proprotein convertase (SPC) family, is a calcium-dependent serine endoprotease.[1][2][3] It recognizes and cleaves precursor proteins at specific polybasic amino acid sequences, canonically Arg-X-(Arg/Lys)-Arg↓ (R-X-K/R-R).[1][4][5][6][7] This cleavage transforms the viral glycoproteins from a non-fusogenic precursor state to a fusion-competent form. For many viruses, this processing occurs during the egress of newly synthesized virions from the infected cell, effectively "pre-arming" them for the infection of subsequent cells.[8] The presence of a furin cleavage site is often associated with increased viral pathogenicity and a broader tissue tropism, as furin is ubiquitously expressed in various human tissues.[1][6][8]

Viral Glycoproteins as Furin Substrates: A Diverse Clientele

A multitude of clinically significant viruses exploit furin for their activation. The glycoproteins of these viruses possess furin cleavage sites at critical locations, typically at the boundary of the receptor-binding (S1) and fusion (S2) subunits.

Coronaviruses: The Case of SARS-CoV-2

The spike (S) glycoprotein of SARS-CoV-2, the causative agent of COVID-19, possesses a unique furin cleavage site (PRRARS) at the S1/S2 boundary that is absent in many of its close relatives.[1][8] This insertion is a key determinant of its high infectivity and pathogenicity.[1][9] Cleavage of the S protein by furin primes it for subsequent processing by other proteases, such as TMPRSS2, at the cell surface, which is essential for viral entry into lung cells.[10][11] The presence of this furin site is thought to be a 'gain of function' that may have facilitated the jump to humans.[12]

Orthomyxoviruses: Influenza Virus

The hemagglutinin (HA) protein of highly pathogenic avian influenza viruses (HPAIV) contains a multibasic cleavage site that is recognized by furin.[2][13][14][15][16] This allows for systemic viral replication and high pathogenicity.[8][15] In contrast, low-pathogenicity avian influenza viruses have a monobasic cleavage site, restricting their activation to proteases found in the respiratory and gastrointestinal tracts.[8]

Retroviruses: Human Immunodeficiency Virus (HIV)

The envelope glycoprotein (Env) of HIV is synthesized as a gp160 precursor, which is cleaved by furin or furin-like proteases into the surface subunit gp120 and the transmembrane subunit gp41.[17][18][19] This cleavage is an absolute requirement for the fusogenic activity of Env and, consequently, for viral infectivity.[18][20] In addition to furin, the proprotein convertase LPC/PC7 has also been shown to process HIV-1 gp160.[21]

Filoviruses: Ebola Virus

The glycoprotein (GP) of the Ebola virus undergoes post-translational cleavage by furin into two subunits, GP1 and GP2, which remain linked by a disulfide bond.[22][23][24] The GP of most Ebola virus species contains a consensus furin cleavage site (R-R-T-R-R).[22][25] Interestingly, the Reston subtype, which is less pathogenic in humans, has a mutated, less optimal furin cleavage site.[22][25] While furin cleavage is observed, some studies suggest it may not be strictly essential for Ebola virus infectivity in all contexts.[24][25]

Quantitative Analysis of Furin Cleavage in Viral Glycoproteins

The efficiency of furin cleavage can vary between different viruses and even between strains of the same virus. This can have a significant impact on viral infectivity and pathogenesis. The following tables summarize key quantitative data related to furin cleavage sites in various viral glycoproteins.

Virus Glycoprotein Furin Cleavage Site Sequence Location Reference
SARS-CoV-2Spike (S)681PRRARSV687S1/S2 boundary[8][26]
MERS-CoVSpike (S)Pseudo-binding siteS1/S2 boundary[1]
Influenza A (HPAIV)Hemagglutinin (HA)R-X-K/R-RHA1/HA2 boundary[2][13]
HIV-1Env (gp160)508REKR511gp120/gp41 junction[20]
Ebola Virus (Zaire)Glycoprotein (GP)497RRTRR501GP1/GP2 boundary[22][25]
Sindbis VirusPE2X-R-X-K/R-R-XE2 maturation[4]
Respiratory Syncytial VirusFusion (F)RARR109 / RAKR109Two consensus sites[27]
Virus Furin Inhibitor Inhibitor Type Effect Reference
SARS-CoV-22,5-dideoxystreptamineSmall moleculeBinds to furin with high affinity[1]
SARS-CoV-2[succinyl-Phe-2-Nal-(Arg)3-Lys]-Lys-4-AmbaPeptide-basedBinds to furin with high affinity[1]
SARS-CoV-2MI-1851Small moleculeReduces SARS-CoV-2 replication in Calu-3 cells[28]
Hepatitis B VirusDecanoyl-RVKR-chloromethylketone (CMK)Peptidyl chloromethylketoneDecreased HBeAg secretion[29]
Hepatitis B VirusHexa-D-arginine (D6R)PeptideDecreased HBeAg secretion[29]
Influenza VirusPeptidyl chloroalkylketones with R-X-K/R-R motifPeptidyl chloromethylketonePotent inhibitors of HA cleavage and fusion[2]

Experimental Protocols for Studying Furin Cleavage

Investigating the role of furin in viral entry requires a combination of molecular, cellular, and biochemical assays. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis to Alter Furin Cleavage Sites

This technique is used to modify the amino acid sequence of the furin cleavage site within a viral glycoprotein to study the impact on cleavage and viral infectivity.

Methodology:

  • Plasmid Preparation: A plasmid containing the gene encoding the viral glycoprotein of interest is isolated and purified.

  • Primer Design: Primers containing the desired mutation in the furin cleavage site are designed. These primers will be complementary to the template DNA except for the mismatched region containing the mutation.

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the plasmid as a template and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotic-derived plasmids). The newly synthesized, mutated plasmids remain intact as they are unmethylated.

  • Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

  • Sequence Verification: The sequence of the mutated plasmid is verified by Sanger sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Assays: The mutated glycoprotein is then expressed in cells to assess the impact on proteolytic processing, viral entry, and cell-cell fusion.

Western Blotting to Detect Glycoprotein Cleavage

Western blotting is a standard technique to visualize the cleavage of the precursor glycoprotein into its subunits.

Methodology:

  • Cell Lysis or Virion Purification: Cells expressing the glycoprotein or purified virions are lysed in a buffer containing protease inhibitors to preserve the protein state.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the viral glycoprotein. This can be an antibody that recognizes an epitope present in the precursor and one of the cleaved subunits.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on X-ray film or with a digital imager. The presence of bands corresponding to the precursor and cleaved subunits indicates the extent of cleavage.

Viral Entry Assays Using Pseudotyped Viruses

To safely study the entry of highly pathogenic viruses, pseudotyping systems are often employed. These systems use a replication-deficient viral core (e.g., from VSV or a retrovirus) and package it with the viral glycoprotein of interest.

Methodology:

  • Production of Pseudotyped Viruses: Producer cells (e.g., 293T cells) are co-transfected with a plasmid encoding the viral glycoprotein and a plasmid encoding the viral core that also carries a reporter gene (e.g., luciferase or GFP).

  • Harvesting Pseudovirions: The supernatant containing the pseudotyped virions is harvested 48-72 hours post-transfection and filtered.

  • Infection of Target Cells: Target cells susceptible to the virus are incubated with the pseudotyped virions.

  • Quantification of Entry: After a set incubation period (e.g., 24-48 hours), viral entry is quantified by measuring the expression of the reporter gene. For luciferase, a luminometer is used to measure light output from cell lysates. For GFP, flow cytometry or fluorescence microscopy can be used.

  • Inhibitor Studies: To test the effect of furin inhibitors, target cells can be pre-treated with the inhibitor before infection, or the producer cells can be treated during pseudovirion production.

Cell-Cell Fusion (Syncytia Formation) Assay

Furin cleavage often enhances the ability of the viral glycoprotein expressed on the surface of an infected cell to induce fusion with neighboring uninfected cells, leading to the formation of multinucleated giant cells called syncytia.

Methodology:

  • Cell Seeding: Two populations of cells are prepared. "Effector" cells are transfected with a plasmid expressing the viral glycoprotein. "Target" cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a transcription factor expressed in the effector cells (e.g., T7 promoter and T7 polymerase).

  • Co-culture: The effector and target cells are co-cultured.

  • Fusion and Reporter Activation: If the glycoprotein is fusogenic, the membranes of the effector and target cells will fuse, allowing the transcription factor from the effector cell to activate the reporter gene in the target cell.

  • Quantification: The degree of cell-cell fusion is quantified by measuring the reporter gene activity (e.g., luminescence).

  • Microscopy: Syncytia formation can also be visualized and quantified by light microscopy.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in furin-mediated viral entry and the experimental approaches to study them can aid in comprehension. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Furin_Cleavage_Pathway cluster_virus_lifecycle Viral Protein Synthesis and Maturation cluster_viral_entry Viral Entry Pathway Viral_mRNA Viral mRNA Precursor_Glycoprotein Precursor Glycoprotein (e.g., gp160, S0) Viral_mRNA->Precursor_Glycoprotein Translation TGN trans-Golgi Network (TGN) Precursor_Glycoprotein->TGN Transport Furin Furin Precursor_Glycoprotein->Furin Cleavage TGN->Furin Cleaved_Glycoprotein Cleaved Glycoprotein (e.g., gp120/gp41, S1/S2) Furin->Cleaved_Glycoprotein Mature_Virion Mature Virion Budding Cleaved_Glycoprotein->Mature_Virion Incorporation Host_Cell_Receptor Host Cell Receptor (e.g., ACE2) Mature_Virion->Host_Cell_Receptor Binding Membrane_Fusion Membrane Fusion Host_Cell_Receptor->Membrane_Fusion Viral_Entry Viral Genome Release Membrane_Fusion->Viral_Entry Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Design cluster_results Data Analysis and Conclusion Hypothesis Hypothesis: Furin cleavage is critical for viral entry Site_Directed_Mutagenesis Site-Directed Mutagenesis of Cleavage Site Hypothesis->Site_Directed_Mutagenesis Western_Blot Western Blot for Cleavage Analysis Site_Directed_Mutagenesis->Western_Blot Pseudovirus_Entry_Assay Pseudovirus Entry Assay Site_Directed_Mutagenesis->Pseudovirus_Entry_Assay Cell_Fusion_Assay Cell-Cell Fusion Assay Site_Directed_Mutagenesis->Cell_Fusion_Assay Data_Analysis Quantitative Analysis of: - Cleavage Efficiency - Viral Entry Levels - Syncytia Formation Western_Blot->Data_Analysis Pseudovirus_Entry_Assay->Data_Analysis Cell_Fusion_Assay->Data_Analysis Conclusion Conclusion on the Role of Furin Cleavage Data_Analysis->Conclusion

References

Decanoyl-RVKR-CMK: An In-depth Technical Guide for the Study of Proprotein Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Decanoyl-RVKR-CMK, a potent and widely used inhibitor for studying the processing of proproteins by the family of proprotein convertases (PCs). This document details its mechanism of action, applications in research, quantitative inhibitory data, and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic, cell-permeable, and irreversible peptide-based inhibitor of the subtilisin/kexin-like proprotein convertases.[1][2][3] Its design incorporates a decanoyl group for enhanced cell permeability, the RVKR peptide sequence recognized by many PCs, and a chloromethylketone (CMK) reactive group that forms a covalent bond with the active site of the enzymes, leading to irreversible inhibition.[4] This inhibitor has become an invaluable tool for elucidating the roles of PCs in various physiological and pathological processes.

Mechanism of Action

Proprotein convertases are a family of nine serine endoproteases (including Furin, PC1/3, PC2, PC4, PACE4, PC5/6, PC7, SKI-1/S1P, and PCSK9) that cleave precursor proteins at specific single or paired basic amino acid residues. This cleavage is a critical step in the maturation and activation of a wide array of proteins, including hormones, growth factors, receptors, and viral glycoproteins.

This compound acts as a competitive inhibitor, targeting the active site of the first seven of these PCs.[3][5][6] The RVKR sequence mimics the consensus cleavage site of many PC substrates, allowing the inhibitor to bind to the enzyme's catalytic domain. The chloromethylketone moiety then irreversibly alkylates a critical histidine residue in the enzyme's active site, rendering it inactive.[7] Due to its broad-spectrum activity against the major PCs, it is a powerful tool for investigating processes that rely on the general activity of these convertases.

Applications in Research

This compound has been instrumental in a variety of research fields:

  • Virology: A primary application is in the study of viral maturation and infectivity. Many viral envelope proteins, including those of flaviviruses (like Zika and Japanese encephalitis virus), HIV, and coronaviruses (such as SARS-CoV-2), require cleavage by host cell PCs to become fusion-competent.[1][2] this compound has been shown to inhibit this cleavage, thereby blocking viral entry and propagation.[5][8]

  • Cancer Biology: PCs are often upregulated in tumors and can process proteins involved in tumor progression, such as growth factors and adhesion molecules. This compound is used to probe the role of PCs in cancer cell proliferation, migration, and invasion.

  • Neurobiology and Endocrinology: The inhibitor is used to study the processing of prohormones and neuropeptides into their active forms. For example, it has been used to block the processing of the neuronal polypeptide VGF, which is involved in the regulated secretory pathway.[5][6]

  • Cardiovascular Research: this compound has been shown to abolish the processing of proendothelin-1 (proET-1) in endothelial cells, a key step in the production of the potent vasoconstrictor endothelin-1.[5][8]

Quantitative Inhibition Data

This compound exhibits potent inhibition of several proprotein convertases. The following table summarizes the available quantitative data on its inhibitory activity.

Proprotein ConvertaseAlternative NameKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)
FurinSPC1, PACE, PCSK3~1 nM[9]1.3 ± 3.6 nM[9]
PC1/3SPC3, PC32.0 nM[9]-
PC2SPC20.36 nM[9]-
PC4---
PACE4SPC43.6 nM[9]-
PC5/6SPC6, PC5, PC60.12 nM[9]0.17 ± 0.21 nM (PCSK5)[9], 0.65 ± 0.43 nM (PCSK6)[9]
PC7SPC7, LPC, PC80.12 nM[9]0.54 ± 0.68 nM[9]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and assay type. The provided data is for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Cell Culture and Inhibitor Treatment

This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on proprotein processing.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 6-well plate for Western blotting, 96-well plate for viability assays) at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Preparation: Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range is 10-100 µM.[1] It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.

  • Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific proprotein being studied and its processing rate. A typical incubation time is 24-48 hours.

  • Downstream Analysis: Following incubation, the cells and/or the culture supernatant can be harvested for analysis, such as Western blotting to assess proprotein cleavage or functional assays to measure the activity of the processed protein.

Western Blotting for Proprotein Processing

This protocol describes how to use Western blotting to visualize the inhibition of proprotein cleavage by this compound.

Materials:

  • Treated cell lysates and/or culture supernatants

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the pro-form and/or cleaved form of the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Harvest cell lysates and/or collect the culture supernatant from the inhibitor-treated and control cells. Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The antibody should be able to distinguish between the pro-form and the mature, cleaved form of the protein.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. An increase in the intensity of the pro-form band and a decrease in the mature form band in the inhibitor-treated samples compared to the control indicates successful inhibition of processing.[1]

Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound by quantifying the reduction in viral plaques.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • This compound

  • Culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Fixative solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus. Pre-incubate the virus with different concentrations of this compound for a defined period (e.g., 1 hour) before adding to the cells, or treat the cells with the inhibitor before, during, and after infection.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus/inhibitor mixture. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the inhibitor. The overlay restricts the spread of progeny virions to neighboring cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well. The IC50 value can be calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagrams

proendothelin1_processing cluster_golgi Golgi Apparatus cluster_ec Extracellular Space proET-1 proEndothelin-1 (Inactive Precursor) Furin Furin/PCs proET-1->Furin Cleavage at dibasic sites Big ET-1 Big Endothelin-1 (Intermediate) ECE Endothelin Converting Enzyme Big ET-1->ECE Secretion Furin->Big ET-1 dec-RVKR-cmk This compound dec-RVKR-cmk->Furin Inhibition ET-1 Endothelin-1 (Active Peptide) ECE->ET-1 Cleavage

Caption: Proendothelin-1 processing pathway and the inhibitory action of this compound.

vgf_processing proVGF proVGF (in ER/Golgi) LDCV Large Dense Core Vesicles (Immature) proVGF->LDCV Packaging PCs PC1/3, PC2 LDCV->PCs Processing within vesicles VGF_peptides Active VGF Peptides (e.g., TLQP-21) PCs->VGF_peptides dec-RVKR-cmk This compound dec-RVKR-cmk->PCs Inhibition Secretion Regulated Secretion VGF_peptides->Secretion

Caption: VGF processing in the regulated secretory pathway and its inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., 6-well plate) Inhibitor_Prep 2. Prepare this compound and Vehicle Control Cell_Culture->Inhibitor_Prep Treatment 3. Treat Cells (24-48 hours) Inhibitor_Prep->Treatment Harvest 4. Harvest Cell Lysate and/or Supernatant Treatment->Harvest Protein_Quant 5. Protein Quantification Harvest->Protein_Quant Western_Blot 6. Western Blot Protein_Quant->Western_Blot Data_Analysis 7. Analyze Pro- vs. Mature Protein Bands Western_Blot->Data_Analysis

References

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: A Potent Inhibitor of Proprotein Convertases with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic, cell-permeable, and irreversible peptide inhibitor of the proprotein convertase (PC) family of serine proteases, with particularly potent activity against furin.[1][2][3] By blocking the action of these essential host enzymes, dec-RVKR-cmk prevents the proteolytic maturation of a wide array of viral envelope glycoproteins, thereby inhibiting viral entry into host cells and subsequent replication. This technical guide provides a comprehensive overview of the biological activity of dec-RVKR-cmk, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its therapeutic potential as a broad-spectrum antiviral agent.

Introduction

Proprotein convertases (PCs), and particularly furin, are a family of subtilisin-like serine endoproteases that play a critical role in the post-translational modification and activation of a multitude of cellular and pathogen-derived proteins.[3][4] These enzymes recognize and cleave precursor proteins at specific basic amino acid motifs, a process essential for the maturation and biological function of their substrates. Many viruses, including Flaviviruses, Coronaviruses, and Retroviruses, have evolved to exploit the host cell's PC machinery to process their own envelope glycoproteins, a step that is indispensable for viral infectivity.

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone is a peptidomimetic inhibitor designed to mimic the consensus cleavage site of PC substrates. The chloromethylketone moiety forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition. Its broad-spectrum activity against multiple PCs makes it a valuable tool for studying the role of these enzymes in various biological processes and a promising candidate for antiviral drug development.

Mechanism of Action

The primary mechanism of action of dec-RVKR-cmk is the irreversible inhibition of proprotein convertases. This inhibition prevents the proteolytic cleavage of viral precursor proteins, thereby blocking their maturation and rendering them non-functional. For many enveloped viruses, this means that the surface glycoproteins responsible for binding to host cell receptors and mediating membrane fusion are not properly processed, effectively neutralizing the virus's ability to infect new cells.

dot

Caption: Inhibition of viral maturation by dec-RVKR-cmk.

Quantitative Data

The inhibitory activity of dec-RVKR-cmk has been quantified against various proprotein convertases and its antiviral efficacy has been determined for several viruses.

Table 1: Inhibitory Activity of dec-RVKR-cmk against Proprotein Convertases
Proprotein ConvertaseKi (nM)IC50 (nM)Reference(s)
Furin/SPC1~11.3 ± 3.6
SPC2/PC20.36-
SPC3/PC1/PC32.0-
SPC4/PACE43.6-
SPC6/PC5/PC60.120.17 ± 0.21
SPC7/LPC/PC7/PC80.120.54 ± 0.68

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency.

Table 2: Antiviral Activity of dec-RVKR-cmk
VirusAssayCell LineIC50EC50Reference(s)
Zika Virus (ZIKV)Plaque ReductionVero-18.59 µM
Japanese Encephalitis Virus (JEV)Plaque ReductionVero-19.91 µM
SARS-CoV-2Plaque ReductionVeroE657 nM-
Human Immunodeficiency Virus (HIV-1)----
Influenza A Virus----
Ebola Virus----

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of dec-RVKR-cmk.

Cytotoxicity Assay

A common method to assess the cytotoxicity of dec-RVKR-cmk is the CellTiter-Glo® Luminescent Cell Viability Assay.

dot

Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with varying concentrations of dec-RVKR-cmk Incubate_24h->Treat_Compound Incubate_48h Incubate for 48 hours Treat_Compound->Incubate_48h Add_Reagent Add CellTiter-Glo® reagent Incubate_48h->Add_Reagent Incubate_10min Incubate for 10 minutes at room temperature Add_Reagent->Incubate_10min Measure_Luminescence Measure luminescence Incubate_10min->Measure_Luminescence Calculate_CC50 Calculate CC50 Measure_Luminescence->Calculate_CC50

Caption: Workflow for a typical cytotoxicity assay.

  • Procedure:

    • Seed Vero or other appropriate cells in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of dec-RVKR-cmk.

    • Incubate for an additional 48-72 hours.

    • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a luminometer.

    • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is used to determine the antiviral efficacy of the compound.

  • Procedure:

    • Grow a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates.

    • Infect the cells with a known amount of virus in the presence of varying concentrations of dec-RVKR-cmk.

    • After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the inhibitor.

    • The plates are incubated for several days to allow for the formation of plaques (zones of cell death).

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 or EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify the effect of dec-RVKR-cmk on viral RNA replication.

  • Procedure:

    • Infect cells with the virus and treat with dec-RVKR-cmk.

    • At various time points post-infection, extract total RNA from the cells.

    • Perform reverse transcription to synthesize complementary DNA (cDNA).

    • Use specific primers and probes for the viral genome to perform real-time PCR, which amplifies and quantifies the amount of viral RNA present.

    • Results are often normalized to a host housekeeping gene to control for variations in RNA extraction and reverse transcription efficiency.

Western Blotting

Western blotting is used to analyze the effect of dec-RVKR-cmk on the processing of viral proteins.

dot

Infect_Treat Infect cells and treat with dec-RVKR-cmk Lyse_Cells Lyse cells and collect protein Infect_Treat->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibody against viral protein Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect

Caption: General workflow for Western blotting.

  • Procedure:

    • Infect cells and treat with dec-RVKR-cmk.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for the viral protein of interest (e.g., the precursor and cleaved forms of a glycoprotein).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal. An increase in the precursor form and a decrease in the cleaved form of the protein in treated cells indicate successful inhibition of processing.

Signaling Pathways and Cellular Processes

The primary signaling pathway impacted by dec-RVKR-cmk is the proteolytic processing of precursor proteins within the secretory pathway. This is not a signaling cascade in the traditional sense but rather a critical protein maturation step.

In addition to its antiviral effects, dec-RVKR-cmk can also affect cellular processes that rely on PC-mediated cleavage. For example, it has been shown to inhibit the processing of Notch1, a key regulator of basal cell differentiation in the airway epithelium, thereby promoting ciliated cell differentiation. It also inhibits the processing of proendothelin-1 in endothelial cells.

Conclusion

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone is a powerful and versatile research tool for investigating the roles of proprotein convertases in health and disease. Its potent and broad-spectrum antiviral activity, stemming from its ability to inhibit the maturation of essential viral glycoproteins, makes it an attractive lead compound for the development of novel therapeutics against a wide range of viral pathogens. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of dec-RVKR-cmk and other PC inhibitors in combating viral infections and other diseases where these enzymes play a pathological role. Further research is warranted to evaluate the in vivo efficacy and safety of this compound.

References

The Impact of Decanoyl-RVKR-CMK on VGF Secretion in PC12 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of Decanoyl-RVKR-CMK, a potent proprotein convertase inhibitor, on the secretion of VGF (VGF nerve growth factor inducible) in the widely-used PC12 cell line model. This document details the underlying molecular mechanisms, experimental protocols, and data interpretation relevant to the study of VGF processing and secretion.

Introduction

VGF is a neuropeptide precursor that is abundantly expressed in neuronal and endocrine cells, including the rat pheochromocytoma cell line, PC12.[1] Upon stimulation with nerve growth factor (NGF), PC12 cells differentiate and upregulate the expression of VGF, which is subsequently processed into several bioactive peptides and secreted through the regulated secretory pathway.[1] The processing of the pro-VGF protein is a critical step mediated by proprotein convertases (PCs), a family of serine endoproteases that cleave precursor proteins at specific basic amino acid residues.

This compound is a cell-permeable, irreversible inhibitor of several proprotein convertases, including furin and PC1/3, which are key enzymes in the maturation of numerous precursor proteins, including neuropeptides. By inhibiting these convertases, this compound is expected to interfere with the processing of pro-VGF, thereby affecting the secretion of mature VGF-derived peptides. Understanding this interaction is crucial for elucidating the physiological roles of VGF and for the development of therapeutic agents targeting neuropeptide processing pathways.

Data Presentation

Treatment ConditionVGF Concentration in Media (pg/mL)% Inhibition of VGF Secretion
Vehicle Control (e.g., DMSO)[Insert Value]0%
This compound (1 µM)[Insert Value][Calculate %]
This compound (5 µM)[Insert Value][Calculate %]
This compound (10 µM)[Insert Value][Calculate %]
This compound (25 µM)[Insert Value][Calculate %]
This compound (50 µM)[Insert Value][Calculate %]

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on VGF secretion in PC12 cells.

PC12 Cell Culture and NGF Differentiation
  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Coating of Culture Vessels: To promote adherence and differentiation, culture plates or flasks are pre-coated with rat tail collagen type I (50 µg/mL in 0.02 N acetic acid) overnight at 4°C, followed by washing with sterile phosphate-buffered saline (PBS).

  • NGF-induced Differentiation: For differentiation, PC12 cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF 2.5S) in low-serum medium (e.g., 1% horse serum) for 3-5 days. The medium is replaced every 2 days. Differentiated cells will exhibit a neuronal-like phenotype with extended neurites.

Treatment with this compound
  • Inhibitor Preparation: A stock solution of this compound is prepared in sterile, DMSO. Further dilutions are made in the cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Inhibitor Treatment: After NGF-induced differentiation, the culture medium is replaced with fresh low-serum medium containing the desired concentrations of this compound or a vehicle control (DMSO). Cells are incubated for a predetermined period (e.g., 24 hours) to allow for the inhibition of proprotein convertases.

Stimulation of VGF Secretion
  • Wash and Starve: Following inhibitor treatment, the cells are washed twice with a balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS) to remove any residual inhibitor and serum components. The cells are then incubated in a serum-free medium for a short period (e.g., 1-2 hours) to establish a baseline.

  • Stimulation: To induce the regulated secretion of VGF, the cells are stimulated with a secretagogue. A common method is to use a high concentration of potassium chloride (e.g., 50-60 mM KCl in HBSS) for a short duration (e.g., 15-30 minutes). This depolarizes the cell membrane, leading to calcium influx and exocytosis of secretory granules containing VGF.

  • Collection of Supernatant: After stimulation, the culture supernatant is collected, and protease inhibitors (e.g., aprotinin, leupeptin, and PMSF) are immediately added to prevent the degradation of secreted VGF. The supernatant is then centrifuged to remove any detached cells and debris.

Quantification of Secreted VGF by Western Blot
  • Protein Concentration: The total protein concentration in the collected supernatant can be determined using a standard protein assay (e.g., BCA assay) to normalize for any variations in cell number.

  • Sample Preparation: An equal volume of supernatant from each treatment condition is concentrated, for example, by using centrifugal filter units. The concentrated samples are then mixed with Laemmli sample buffer and boiled for 5 minutes.

  • SDS-PAGE and Western Blotting: The prepared samples are resolved on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20) and then incubated with a primary antibody specific for VGF. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Quantification: The chemiluminescent signal is detected using an appropriate substrate and imaging system. The intensity of the VGF bands is quantified using densitometry software. The amount of secreted VGF in the inhibitor-treated samples is compared to the vehicle control to determine the percentage of inhibition.

Visualizations

Signaling Pathway of NGF-induced VGF Expression and Secretion

NGF_VGF_Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Secretory Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Akt->CREB Phosphorylates VGF_gene VGF Gene (in Nucleus) CREB->VGF_gene Induces Transcription proVGF pro-VGF (in ER/Golgi) VGF_gene->proVGF Translation PCs Proprotein Convertases (Furin, PC1/3) proVGF->PCs VGF_peptides Mature VGF Peptides PCs->VGF_peptides Cleaves pro-VGF into Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->PCs Inhibits Secretory_Vesicle Secretory Vesicle VGF_peptides->Secretory_Vesicle Packaged into Secretion Secretory_Vesicle->Secretion Exocytosis

Caption: NGF-induced VGF expression and secretion pathway in PC12 cells.

Experimental Workflow

Experimental_Workflow start Start: PC12 Cell Culture ngf_diff NGF-induced Differentiation (3-5 days, 50-100 ng/mL NGF) start->ngf_diff inhibitor_treat Treatment with this compound (or Vehicle) for 24h ngf_diff->inhibitor_treat wash_starve Wash and Serum Starvation (1-2 hours) inhibitor_treat->wash_starve stimulate Stimulate Secretion (e.g., 50 mM KCl, 15-30 min) wash_starve->stimulate collect Collect Supernatant stimulate->collect concentrate Concentrate Supernatant collect->concentrate wb Western Blot for VGF concentrate->wb quantify Densitometry and Quantification wb->quantify end End: Determine % Inhibition quantify->end Inhibition_Logic proVGF pro-VGF (Inactive Precursor) processing Proteolytic Processing proVGF->processing PCs Proprotein Convertases (e.g., Furin, PC1/3) PCs->processing Mediates no_secretion Reduced/No Secretion of Mature VGF Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->PCs Inhibits Decanoyl_RVKR_CMK->processing Blocks VGF_peptides Mature VGF Peptides (Active) processing->VGF_peptides Results in processing->no_secretion If Inhibited secretion Secretion VGF_peptides->secretion

References

In-Depth Technical Guide: Inhibition of proET-1 Processing by Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of pro-endothelin-1 (proET-1) processing by the synthetic peptide inhibitor, Decanoyl-RVKR-CMK. This document details the mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for studying this interaction in a laboratory setting.

Introduction to Endothelin-1 and Its Synthesis

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Dysregulation of the ET-1 system is implicated in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[2]

The production of mature ET-1 is a multi-step process initiated from a larger precursor, preproET-1. Following the removal of the signal peptide, the resulting proET-1 undergoes crucial proteolytic cleavage by a family of calcium-dependent serine endoproteases known as proprotein convertases (PCs), with furin being a key enzyme in this step.[3] This cleavage occurs at a specific dibasic amino acid site (Arg-Arg) to generate the intermediate peptide, Big Endothelin-1 (Big ET-1).[1][4] Subsequently, Big ET-1 is converted to the biologically active ET-1 by the endothelin-converting enzyme (ECE).

This compound: A Potent Inhibitor of Proprotein Convertases

This compound is a small, synthetic, cell-permeable, and irreversible peptide inhibitor. It is designed to target the active site of subtilisin/kexin-like proprotein convertases, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7. The RVKR sequence mimics the consensus cleavage site for these enzymes, while the C-terminal chloromethylketone (CMK) moiety covalently modifies the active site histidine, leading to irreversible inhibition. The N-terminal decanoyl group enhances its cell permeability, allowing it to act on intracellular PCs.

Mechanism of Inhibition of proET-1 Processing

This compound effectively blocks the initial and rate-limiting step in ET-1 biosynthesis by inhibiting the furin-mediated cleavage of proET-1. By preventing the conversion of proET-1 to Big ET-1, it consequently abolishes the production of mature ET-1 in endothelial cells. This inhibitory action has been demonstrated both in vitro with purified enzymes and in cell-based assays using endothelial cells.

Quantitative Data on Inhibitory Activity

While specific IC50 values for the inhibition of proET-1 processing by this compound are not extensively reported in publicly available literature, its potent inhibitory activity against furin, the primary proET-1 convertase, is well-documented. The inhibitor has been shown to completely abolish proET-1 processing by purified furin and PACE4 in vitro. In cell culture experiments, treatment of endothelial cells with this compound leads to a significant, concentration-dependent reduction in the production of ET-1.

InhibitorTarget Enzyme(s)SubstrateSystemObserved EffectReference
This compound Furin, PACE4proET-1In vitro (purified enzymes)Complete abolishment of proET-1 processing
This compound Endogenous PCsproET-1In vitro (Endothelial Cells)Inhibition of ET-1 production

Further dose-response studies are required to establish a precise IC50 value for the inhibition of proET-1 processing in a cellular context.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibition of proET-1 processing by this compound.

Endothelial Cell Culture and Inhibitor Treatment

Objective: To prepare endothelial cell cultures for studying the effect of this compound on ET-1 production.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO or water)

  • Cell culture flasks/plates

Protocol:

  • Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium supplemented with 2% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

  • Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed the cells into 6-well or 12-well plates at a density of 2 x 10^5 cells/well.

  • Allow the cells to adhere and grow to confluency (typically 24-48 hours).

  • Prior to treatment, replace the growth medium with serum-free medium for at least 4 hours to reduce basal ET-1 levels.

  • Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1, 10, 50, 100 µM). A vehicle control (DMSO or water) should also be prepared.

  • Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C and 5% CO2.

  • After incubation, collect the cell culture supernatant for quantification of ET-1, Big ET-1, and proET-1. Store the supernatant at -80°C until analysis.

  • The cells can be lysed for protein quantification or for analyzing intracellular proET-1 levels.

Quantification of Endothelin-1 by ELISA

Objective: To measure the concentration of mature ET-1 in the cell culture supernatant.

Materials:

  • Commercially available Endothelin-1 ELISA kit

  • Collected cell culture supernatant

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the ET-1 ELISA kit.

  • Briefly, add standards and collected cell culture supernatant samples to the wells of the antibody-pre-coated microplate.

  • Incubate the plate as per the kit's protocol to allow ET-1 to bind to the immobilized antibody.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated anti-ET-1 antibody and incubate.

  • Wash the wells again and add a streptavidin-HRP conjugate.

  • After another wash step, add the TMB substrate solution and incubate in the dark for color development.

  • Stop the reaction with the provided stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of ET-1 in the samples by interpolating from the standard curve.

Analysis of proET-1 and Big ET-1 by Western Blot

Objective: To qualitatively or semi-quantitatively assess the levels of proET-1 and Big ET-1 in cell lysates or concentrated supernatant following inhibitor treatment.

Materials:

  • Primary antibodies specific for proET-1 and Big ET-1

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

    • Supernatant Concentration: Concentrate the collected cell culture supernatant using centrifugal filter units (e.g., Amicon Ultra) to increase the concentration of secreted proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg of cell lysate or concentrated supernatant) onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against proET-1 or Big ET-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to proET-1 and Big ET-1 can be quantified using densitometry software.

Visualizations

proET1_Processing_Pathway preproET1 Pre-proET-1 SignalPeptidase Signal Peptidase preproET1->SignalPeptidase proET1 proET-1 Furin Furin / PCs proET1->Furin BigET1 Big ET-1 ECE ECE BigET1->ECE ET1 Mature ET-1 SignalPeptidase->proET1 Furin->BigET1 ECE->ET1 Decanoyl_RVKR_CMK_Inhibition proET1 proET-1 Furin Furin / PCs proET1->Furin BigET1 Big ET-1 Furin->BigET1 Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->Furin Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Culture Culture Endothelial Cells Treat Treat with this compound Culture->Treat CollectSupernatant Collect Supernatant Treat->CollectSupernatant LyseCells Lyse Cells Treat->LyseCells ELISA ET-1 ELISA CollectSupernatant->ELISA WesternBlot proET-1 / Big ET-1 Western Blot LyseCells->WesternBlot

References

Methodological & Application

Application Notes and Protocols: Decanoyl-RVKR-CMK for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of subtilisin/kexin-like serine endoproteases.[1][2][3] These enzymes are crucial for the maturation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral envelope glycoproteins, by cleaving at specific basic amino acid recognition sites.[4] Furin, a ubiquitously expressed PC, is a primary target of this compound.[1][5] By inhibiting furin and other PCs, this compound serves as a valuable tool for investigating processes dependent on proprotein processing and as a potential therapeutic agent, particularly in virology and oncology.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on its antiviral applications.

Mechanism of Action

This compound acts as a suicide inhibitor, forming a covalent bond with the active site of PCs.[4] This irreversible inhibition blocks the proteolytic processing of proproteins, preventing their conversion into their biologically active forms. In the context of viral infections, many viruses, including Flaviviruses (like Zika and Japanese encephalitis virus), HIV, and Coronaviruses (like SARS-CoV-2), rely on host cell PCs, particularly furin, to cleave their envelope glycoproteins.[1][5] This cleavage is an essential step for viral maturation, infectivity, and cell-to-cell fusion.[1][5] this compound effectively inhibits this process, leading to the production of non-infectious viral particles.

cluster_virus Viral Lifecycle cluster_cell Host Cell Pro-protein Viral Precursor Protein (e.g., prM, Spike) Furin Proprotein Convertase (e.g., Furin) Pro-protein->Furin Cleavage Mature_Protein Mature Viral Protein Furin->Mature_Protein Decanoyl This compound Decanoyl->Furin Inhibition Infectious_Virion Infectious Virion Assembly Mature_Protein->Infectious_Virion

Caption: Inhibition of Viral Maturation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in various cell lines and applications.

Table 1: Cytotoxicity

Cell LineAssayCC50 (µM)Notes
VeroCellTiter-Glo>100No significant cytotoxic effect observed up to 100 µM.[1]
C6/36CellTiter-Glo>100No significant cytotoxic effect observed up to 100 µM.[1]

Table 2: Antiviral Activity

VirusCell LineAssayIC50 (µM)Effective Concentration (µM)Reference
Zika Virus (ZIKV)VeroPlaque Assay18.5950-100[6]
Japanese Encephalitis Virus (JEV)VeroPlaque Assay19.9150-100[6]
SARS-CoV-2VeroE6Plaque Reduction Assay0.0575[7]
Papillomavirus (HPV16)HeLa-~0.05-[8]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity

This protocol is for assessing the cytotoxic effect of this compound on a specific cell line using a luminescence-based cell viability assay.

Materials:

  • Cell line of interest (e.g., Vero, C6/36)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A suggested range is from 0.1 µM to 1000 µM. Include a vehicle control (DMSO or water).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with dilutions Prepare_Dilutions->Treat_Cells Incubate_Time Incubate for desired time (24-72h) Treat_Cells->Incubate_Time Add_CTG Add CellTiter-Glo Reagent Incubate_Time->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Calculate CC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cytotoxicity Assay.

Protocol 2: Antiviral Plaque Reduction Assay

This protocol determines the antiviral efficacy of this compound by quantifying the reduction in viral plaque formation.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for ZIKV)

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Aspirate the growth medium from the cells and infect the monolayer with the virus dilutions (e.g., 100 plaque-forming units per well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During incubation, prepare the overlay medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).

  • After incubation, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the inhibitor to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days).

  • Fix the cells with 4% paraformaldehyde for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the IC50 value.

Protocol 3: Western Blot Analysis of Viral Protein Processing

This protocol is used to assess the effect of this compound on the cleavage of viral precursor proteins.

Materials:

  • Virus-infected cells treated with and without this compound

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against the viral precursor and mature proteins (e.g., anti-prM and anti-E for Flaviviruses)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated virus-infected cells with RIPA buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of precursor to mature protein. An increase in this ratio in treated cells indicates inhibition of processing.[1]

Start Start Cell_Lysis Lyse treated and untreated cells Start->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Analyze protein band ratios Detection->Analysis End End Analysis->End

Caption: Western Blotting Workflow.

Conclusion

This compound is a valuable research tool for studying the role of proprotein convertases in various biological processes. Its ability to inhibit the maturation of viral glycoproteins makes it a particularly important compound for antiviral research and drug development. The protocols provided here offer a starting point for incorporating this compound into cell culture-based experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and viruses of interest.

References

Application Notes and Protocols for Decanoyl-RVKR-CMK in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases that includes furin.[1][2] Furin and other PCs play a critical role in the maturation and activation of viral glycoproteins, which are essential for viral entry into host cells. By inhibiting these host proteases, this compound can effectively block the replication of a broad range of viruses, including Flaviviruses (such as Zika and Japanese encephalitis virus), Coronaviruses (like SARS-CoV-2), and Papillomaviruses.[3][4][5] The plaque reduction assay is a standard method for evaluating the antiviral efficacy of compounds by quantifying the reduction in viral plaque formation in a cell culture.[6] These notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral activity.

Mechanism of Action

Many viruses, upon entering the host cell, produce precursor proteins that must be cleaved by host proteases to become functional. For numerous enveloped viruses, the fusion protein, which mediates the fusion of the viral envelope with the host cell membrane, is one such protein. Furin, a ubiquitous proprotein convertase, recognizes and cleaves at specific amino acid motifs, such as the RVKR sequence, leading to the activation of these fusion proteins. This compound mimics this substrate motif and irreversibly binds to the active site of furin and other related PCs, thereby preventing the cleavage and activation of viral glycoproteins and inhibiting viral entry and subsequent replication.[1][3]

Viral Glycoprotein Activation and Inhibition by this compound cluster_virus Virus cluster_host_cell Host Cell Pro-glycoprotein Pro-glycoprotein Furin Furin Pro-glycoprotein->Furin Cleavage Activated Glycoprotein Activated Glycoprotein Furin->Activated Glycoprotein Viral Entry Viral Entry Activated Glycoprotein->Viral Entry This compound This compound This compound->Furin Inhibition

Mechanism of this compound Action

Data Presentation

The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC₅₀ or IC₅₀), which is the concentration of the compound that reduces the number of viral plaques by 50%. Its effect on cell viability is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window.

CompoundVirusCell LineIC₅₀/EC₅₀CC₅₀Selectivity Index (SI)Reference
This compoundSARS-CoV-2Vero E657 nM>10 µM>175[7]
This compoundZika Virus (ZIKV)Vero18.59 µM712.9 µM~38[1][8]
This compoundJapanese Encephalitis Virus (JEV)Vero19.91 µM712.9 µM~36[1][8]
This compoundHuman Papillomavirus 16 (HPV16)HaCaT~50 nMNot ReportedNot Reported[5]

Experimental Protocols

Cytotoxicity Assay (CC₅₀ Determination)

Before assessing the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration in the host cell line to be used for the plaque reduction assay. This ensures that the observed reduction in plaques is due to the specific antiviral activity of the compound and not to cell death.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, Vero for Flaviviruses)

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode plate reader

Protocol:

  • Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations (e.g., from 0.1 µM to 1000 µM).

  • After 24 hours, remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" (medium only) control.

  • Incubate the plate for a duration equivalent to the planned plaque reduction assay (typically 48-72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "no drug" control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This protocol details the steps to evaluate the antiviral efficacy of this compound.

Materials:

  • Host cell line (e.g., Vero E6, Vero)

  • Virus stock with a known titer

  • This compound

  • 6-well or 12-well cell culture plates

  • Infection medium (serum-free or low-serum medium)

  • Semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or 0.6% agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium. The highest concentration should be below the determined CC₅₀ value.

  • Virus Preparation: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection and Treatment:

    • In separate tubes, pre-incubate the diluted virus with an equal volume of each this compound dilution for 1 hour at 37°C. Include a virus control (virus with medium only) and a cell control (medium only).

    • Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.

    • Add the virus-compound mixtures to the respective wells.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application:

    • Carefully aspirate the inoculum from each well.

    • Gently add the semi-solid overlay medium containing the corresponding concentration of this compound to each well. For the virus and cell control wells, use an overlay medium without the compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding a fixative solution to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixative solution.

    • Stain the cell monolayer with a staining solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay Workflow Seed Cells Seed Cells Infect Cell Monolayer Infect Cell Monolayer Seed Cells->Infect Cell Monolayer Prepare Compound Dilutions Prepare Compound Dilutions Pre-incubate Virus and Compound Pre-incubate Virus and Compound Prepare Compound Dilutions->Pre-incubate Virus and Compound Prepare Virus Inoculum Prepare Virus Inoculum Prepare Virus Inoculum->Pre-incubate Virus and Compound Pre-incubate Virus and Compound->Infect Cell Monolayer Add Overlay Medium Add Overlay Medium Infect Cell Monolayer->Add Overlay Medium Incubate Incubate Add Overlay Medium->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques and Analyze Data Count Plaques and Analyze Data Fix and Stain->Count Plaques and Analyze Data

Plaque Reduction Assay Experimental Workflow

References

Application Notes: Decanoyl-RVKR-CMK in SARS-CoV-2 Spike Protein Cleavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs).[1] The SARS-CoV-2 spike (S) protein possesses a polybasic cleavage site (RRAR) at the S1/S2 boundary, which is a substrate for furin-like proteases.[2][3] This cleavage is a critical step for priming the spike protein, facilitating viral entry into host cells, and mediating cell-cell fusion (syncytium formation).[4] Consequently, this compound has become an essential tool for investigating the role of furin cleavage in SARS-CoV-2 pathogenesis and as a potential antiviral agent.

Mechanism of Action

This compound acts as a peptide inhibitor that mimics the consensus cleavage sequence recognized by furin. It irreversibly binds to the active site of furin and other PCs, thereby preventing the proteolytic processing of their substrates, including the SARS-CoV-2 spike protein. By inhibiting this cleavage, this compound blocks a key activation step required for the virus to efficiently fuse with host cell membranes and initiate infection. This inhibition has been shown to suppress virus production, reduce cytopathic effects, and block virus entry.

cluster_virus SARS-CoV-2 Virion cluster_host Host Cell S_protein Spike Protein (Uncleaved S1/S2) ACE2 ACE2 Receptor S_protein->ACE2 1. Binding Furin Furin Protease ACE2->Furin 2. Conformational Change Cleaved_S Cleaved Spike (S1 + S2) Furin->Cleaved_S 3. S1/S2 Cleavage Fusion Membrane Fusion & Viral Entry Cleaved_S->Fusion 4. Activation Inhibitor This compound Inhibitor->Furin Inhibition

Inhibition of Spike Protein Cleavage by this compound.

Key Applications & Quantitative Data

This compound is utilized to:

  • Validate the role of furin cleavage: Studies use the inhibitor to confirm that the cleavage of the spike protein at the S1/S2 site is mediated by furin or furin-like enzymes.

  • Inhibit syncytium formation: The formation of large, multinucleated cells (syncytia), a hallmark of SARS-CoV-2 cytopathology, is dependent on spike protein cleavage. This compound effectively abolishes syncytium formation in cell culture.

  • Block viral entry and replication: By preventing spike protein priming, the inhibitor significantly reduces the entry of SARS-CoV-2 into host cells. This leads to a decrease in overall viral replication and production of new virions.

Table 1: Quantitative Effects of this compound on SARS-CoV-2

Parameter Cell Line Concentration Observed Effect Reference
IC₅₀ Not specified 57 nM Inhibition of viral cell entry in plaque reduction assay.
Spike Cleavage VeroE6 25-50 µM Complete abolition of spike protein cleavage into S1/S2 subunits.
Syncytium Formation VeroE6 25-50 µM Complete suppression of spike-mediated syncytia.
Viral Titer VeroE6 25-50 µM Significant decrease in plaque-forming units (PFUs) at 24 and 48 hpi.

| Cytopathic Effect (CPE) | VeroE6 | 25-50 µM | Marked suppression of virus-induced CPE. | |

Experimental Protocols

Protocol 1: Inhibition of SARS-CoV-2 Spike Protein Cleavage in Cell Culture

This protocol assesses the ability of this compound to inhibit the cleavage of endogenously expressed or virally incorporated spike protein.

Materials:

  • VeroE6 or other susceptible cells (e.g., A549-ACE2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 stock or plasmid expressing SARS-CoV-2 Spike protein

  • This compound (Stock solution in DMSO)

  • DMSO (Vehicle control)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-Spike (S2 subunit)

  • Primary antibody: Mouse anti-GAPDH (Loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed VeroE6 cells in 6-well plates to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 50 µM) or an equivalent volume of DMSO for 1 hour at 37°C.

  • Infection/Transfection:

    • For Infection: Infect the cells with SARS-CoV-2 at a specified Multiplicity of Infection (MOI), e.g., MOI = 1. Maintain the inhibitor in the medium throughout the infection.

    • For Transfection: Transfect the cells with a spike-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 150 µL of RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg) for each sample and prepare them with Laemmli buffer.

    • Separate the proteins on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-S2 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. The uncleaved spike protein will appear as a single band (~180 kDa), while cleavage results in a separate S2 band (~90 kDa). The DMSO control should show a prominent S2 band, which should be absent or significantly reduced in the this compound treated sample.

cluster_treatment Treatment cluster_analysis Analysis start Start seed Seed VeroE6 Cells in 6-well Plates start->seed treat_cmk Pre-treat with This compound seed->treat_cmk treat_dmso Pre-treat with DMSO (Control) seed->treat_dmso infect Infect with SARS-CoV-2 (MOI=1) treat_cmk->infect treat_dmso->infect incubate Incubate for 24 hours infect->incubate lyse Lyse Cells & Quantify Protein incubate->lyse sds SDS-PAGE & Western Blot lyse->sds probe_s2 Probe with anti-Spike (S2) Ab sds->probe_s2 probe_gapdh Probe with anti-GAPDH Ab sds->probe_gapdh visualize Visualize Bands (ECL) probe_s2->visualize probe_gapdh->visualize endpoint Compare Cleaved (S2) vs. Uncleaved Spike Bands visualize->endpoint

Experimental Workflow for Spike Cleavage Inhibition Assay.
Protocol 2: Syncytium Formation Inhibition Assay

This protocol visualizes the effect of this compound on the formation of syncytia induced by SARS-CoV-2 infection.

Materials:

  • VeroE6 cells

  • Complete growth medium

  • SARS-CoV-2 stock

  • This compound (Stock solution in DMSO)

  • DMSO (Vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Staining solution (e.g., Crystal Violet or Giemsa stain)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed VeroE6 cells in 24-well plates to achieve 80-90% confluency.

  • Inhibitor Treatment: Pre-treat the cells with this compound (e.g., 50 µM) or DMSO for 1 hour at 37°C.

  • Infection: Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01) to allow for cell-to-cell spread.

  • Incubation: Incubate the plates for 24-48 hours, or until syncytia are clearly visible in the DMSO control wells.

  • Fixation: Carefully remove the medium, wash once with PBS, and fix the cells with 4% PFA for 20 minutes at room temperature.

  • Staining: Wash the fixed cells with PBS and stain with Crystal Violet solution for 10-15 minutes.

  • Washing: Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Imaging and Analysis: Visualize the cells under a microscope. Count the number and size of syncytia (multinucleated cells) per field of view. Compare the results from this compound-treated wells to the DMSO control, where extensive syncytia should be present.

Protocol 3: Plaque Reduction Assay

This protocol quantifies the inhibitory effect of this compound on the production of infectious virus particles.

Materials:

  • VeroE6 cells

  • Complete growth medium

  • SARS-CoV-2 stock of known titer

  • This compound (serial dilutions)

  • Overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose (B213101) or methylcellulose)

  • 4% Paraformaldehyde (PFA)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed VeroE6 cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of SARS-CoV-2 to yield ~50-100 plaques per well. In separate tubes, mix the virus dilutions with serial dilutions of this compound (or a DMSO control) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and inoculate with 200 µL of the virus-inhibitor mixtures. Rock the plates every 15 minutes for 1 hour to ensure even distribution.

  • Overlay: After the 1-hour adsorption period, remove the inoculum and add 2 mL of the overlay medium containing the corresponding concentration of the inhibitor.

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Fixation and Staining: Fix the cells with 4% PFA for 1 hour. Remove the overlay and stain with Crystal Violet for 15 minutes.

  • Analysis: Wash the plates with water and count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the DMSO control. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the plaque count by 50%.

References

Application Notes and Protocols: Decanoyl-RVKR-CMK for Inhibiting Flavivirus prM Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Japanese encephalitis virus (JEV), represent a significant global health threat.[1] A critical step in the flavivirus life cycle is the maturation of the virion, which involves the cleavage of the precursor membrane (prM) protein to the membrane (M) protein.[1] This cleavage is mediated by the host cell's furin or a furin-like proprotein convertase and is essential for the virus to become infectious.[1] Inhibition of this process presents a promising therapeutic strategy to combat flavivirus infections. Decanoyl-RVKR-CMK is a potent, irreversible, and cell-permeable inhibitor of furin and other proprotein convertases.[2] By targeting this crucial host-mediated step in viral maturation, this compound has demonstrated significant antiviral activity against several flaviviruses. These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit flavivirus prM cleavage, including detailed experimental protocols.

Mechanism of Action

During flavivirus assembly in the endoplasmic reticulum, the prM and envelope (E) proteins form heterodimers. As the immature virion traffics through the trans-Golgi network (TGN), the acidic environment triggers a conformational change, exposing the furin cleavage site on prM. Furin, a cellular endoprotease, recognizes and cleaves the prM protein, separating the "pr" peptide from the M protein. This cleavage is a prerequisite for the final maturation of the virus particle, allowing the E proteins to rearrange into their fusogenic conformation. This compound is a peptide-based inhibitor designed to mimic the furin recognition sequence. The chloromethylketone (CMK) moiety forms a covalent bond with the active site of furin, irreversibly inactivating the enzyme. By inhibiting furin, this compound prevents the cleavage of prM, leading to the release of non-infectious, immature, or partially mature virus particles. Studies have shown that this inhibitor does not affect viral RNA replication but rather impacts the release and infectivity of progeny virions.

Flavivirus_Maturation_Pathway Flavivirus Maturation and Inhibition by this compound cluster_ER Endoplasmic Reticulum (ER) cluster_TGN trans-Golgi Network (TGN) cluster_Extracellular Extracellular Space Immature Virion Assembly Immature Virion (prM-E heterodimers) Acidification Low pH Environment Immature Virion Assembly->Acidification Transport prM Cleavage prM Cleavage by Furin Acidification->prM Cleavage Conformational Change Mature Virion Infectious Mature Virion (M-E proteins) prM Cleavage->Mature Virion Maturation & Release Immature Virion Release Non-infectious Immature Virion (uncleaved prM) prM Cleavage->Immature Virion Release Blocked Maturation & Release Inhibitor This compound Inhibitor->prM Cleavage Inhibits

Caption: Flavivirus maturation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various flaviviruses. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are provided, along with the calculated selectivity index (SI = CC50/IC50).

VirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Zika Virus (ZIKV)VeroPlaque Assay18.59712.938.3
Japanese Encephalitis Virus (JEV)VeroPlaque Assay19.91712.935.8

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inhibiting flavivirus prM cleavage.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_assays Endpoint Assays Start Start: Flavivirus-infected Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Plaque_Assay Plaque Assay Incubation->Plaque_Assay Western_Blot Western Blot Incubation->Western_Blot qRT_PCR qRT-PCR Incubation->qRT_PCR IFA Immunofluorescence Assay Incubation->IFA Data_Analysis Data Analysis: - Determine IC50 - Assess prM/E ratio - Quantify viral RNA - Visualize viral protein expression Plaque_Assay->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis IFA->Data_Analysis Conclusion Conclusion: Efficacy of This compound Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the antiviral activity of this compound.

Plaque Assay for Viral Titer Determination

This assay quantifies the number of infectious virus particles in a sample.

Materials:

  • Vero cells (or other susceptible cell line)

  • 6-well or 12-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution

  • Flavivirus stock of known titer

  • Overlay medium: 1:1 mixture of 2x MEM (with 4% FBS) and 1.6% low-melting-point agarose (B213101) or Avicel

  • Crystal violet solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.

  • Prepare serial 10-fold dilutions of the virus-containing supernatant (from treated and untreated cells) in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash once with PBS.

  • Infect the cells with 200 µL (for 12-well) or 400 µL (for 6-well) of each viral dilution.

  • Incubate for 1-2 hours at 37°C with 5% CO2, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • During the incubation, prepare the overlay medium and keep it at 42°C.

  • After the adsorption period, remove the inoculum and gently add 2 mL (for 12-well) or 4 mL (for 6-well) of the overlay medium to each well.

  • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C with 5% CO2 for 3-7 days, depending on the virus, until plaques are visible.

  • Fix the cells by adding 10% formaldehyde (B43269) to each well and incubate for at least 4 hours.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to dry.

  • Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Western Blot for prM Cleavage Analysis

This method is used to visualize and quantify the ratio of uncleaved prM to E protein.

Materials:

  • Infected cell lysates (from treated and untreated cells)

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Mouse anti-flavivirus E protein monoclonal antibody (e.g., 4G2) at a 1:1000 dilution.

    • Rabbit or mouse anti-prM polyclonal or monoclonal antibody at a 1:1000 dilution.

  • HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the infected cells with RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-E and anti-prM) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ) and calculate the prM/E ratio.

Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification

This technique is used to measure the amount of viral RNA in infected cells or supernatant.

Materials:

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • One-step qRT-PCR kit (e.g., TaqMan Fast Virus 1-Step Master Mix)

  • Virus-specific primers and probe (e.g., for WNV, Forward: 5'-CAGACCACGCTACGGCG-3', Reverse: 5'-CTAGGGCCGCGTGGG-3').

  • qRT-PCR instrument

Procedure:

  • Extract viral RNA from cell lysates or culture supernatants according to the manufacturer's protocol.

  • Prepare the qRT-PCR reaction mix containing the master mix, primers, probe, and extracted RNA.

  • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., 50°C for 10 min, 95°C for 5 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Generate a standard curve using serial dilutions of a known quantity of viral RNA or a plasmid containing the target sequence.

  • Quantify the viral RNA in the samples by comparing their Ct values to the standard curve.

Immunofluorescence Assay (IFA) for Viral Protein Visualization

IFA allows for the visualization of viral protein expression and localization within infected cells.

Materials:

  • Infected cells grown on coverslips in 24-well plates

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-flavivirus E protein monoclonal antibody 4G2 at 1:500 dilution).

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG at 1:1000 dilution)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Wash the infected cells on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block the cells with blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by the compound.

Procedure:

  • Pre-infection treatment: Treat cells with this compound for 1-2 hours before infection. Remove the compound and infect the cells with the virus.

  • Co-infection treatment: Add the virus and this compound to the cells simultaneously and incubate for the adsorption period.

  • Post-infection treatment: Infect the cells with the virus for the adsorption period. Remove the inoculum and add medium containing this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • After the respective treatments, incubate the cells for 24-48 hours.

  • Collect the supernatant and/or cell lysate and quantify the viral titer or RNA levels using plaque assay or qRT-PCR.

  • By comparing the level of inhibition in each condition, the stage of the viral life cycle targeted by the inhibitor can be inferred. For this compound, the most significant inhibition is expected in the post-infection treatment, targeting virion maturation and release.

Conclusion

This compound is a valuable research tool for studying the critical role of furin-mediated prM cleavage in the flavivirus life cycle. The provided protocols offer a framework for researchers to investigate the antiviral potential of this and other furin inhibitors. The data presented demonstrates the potent and specific activity of this compound against ZIKV and JEV, highlighting its potential as a lead compound for the development of broad-spectrum anti-flaviviral therapeutics. Further studies are warranted to explore its efficacy against other medically important flaviviruses.

References

Application Notes and Protocols: Utilizing Decanoyl-RVKR-CMK to Inhibit HIV Envelope Glycoprotein Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus (HIV) envelope glycoprotein (B1211001) (Env) is synthesized as a precursor protein, gp160. For the virus to become infectious, gp160 must be cleaved by host cell proteases into two subunits: the surface glycoprotein gp120 and the transmembrane glycoprotein gp41. This critical maturation step is mediated by cellular proprotein convertases, primarily furin.[1][2][3] Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible peptide-based inhibitor of furin and other related proprotein convertases. By targeting these host enzymes, this compound effectively blocks the proteolytic processing of HIV-1 gp160, thereby preventing the formation of mature, infectious viral particles.[1] These application notes provide detailed protocols for utilizing this compound to study and inhibit HIV Env processing.

Mechanism of Action

This compound mimics the consensus cleavage site of furin substrates. The inhibitor covalently modifies the active site of furin, leading to its irreversible inactivation. This prevents the cleavage of gp160 within the trans-Golgi network, causing an accumulation of the unprocessed precursor and a significant reduction in the incorporation of mature Env glycoproteins into budding virions. Consequently, the resulting virus particles are non-infectious as they are unable to mediate the fusion of the viral and host cell membranes.

Data Presentation

ParameterValueVirus/SystemCell LineCitation
IC50 18.59 µMZika Virus (ZIKV)Vero[4]
IC50 19.91 µMJapanese Encephalitis Virus (JEV)Vero[4]
Effective Concentration 35 µMHIV-1 & HIV-2HeLaCD4
Effective Concentration 70 µMHIV-1 & HIV-2HeLaCD4
CC50 712.9 µM-Vero[4]

Experimental Protocols

Herein are detailed protocols for assessing the efficacy of this compound in blocking HIV Env glycoprotein processing.

Protocol 1: Inhibition of HIV-1 gp160 Processing in Cultured Cells

This protocol details the treatment of HIV-1 expressing cells with this compound and subsequent analysis of gp160 processing by Western blot.

Materials:

  • HEK293T or HeLa cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (solubilized in DMSO or water)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIV-1 gp120/gp160 and anti-beta-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed HEK293T or HeLa cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the HIV-1 proviral DNA using your preferred transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO or water).

  • Cell Lysis: 48 hours post-transfection, wash the cells with PBS and lyse them with cell lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIV-1 gp120/gp160 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe the same membrane with an anti-beta-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities for gp160 and gp120. Calculate the ratio of gp120 to gp160 for each treatment condition to determine the extent of processing inhibition.

Protocol 2: HIV-1 Pseudovirus Infectivity Assay

This protocol describes the production of HIV-1 pseudoviruses in the presence of this compound and the subsequent measurement of their infectivity using a luciferase-based reporter assay.

Materials:

  • HEK293T cells

  • HIV-1 Env-expressing plasmid

  • HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pSG3ΔEnv)

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound

  • TZM-bl reporter cells

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the luciferase reporter backbone plasmid.

    • 24 hours post-transfection, treat the cells with various concentrations of this compound.

    • 48 hours post-transfection, harvest the supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Infectivity Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Infect the TZM-bl cells with the pseudovirus preparations (from treated and untreated producer cells).

    • 48 hours post-infection, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., cells infected with pseudovirus produced in the absence of the inhibitor). Calculate the percentage of inhibition of infectivity for each concentration of this compound.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the HIV Env processing pathway and the experimental workflows for testing the inhibitory effect of this compound.

HIV_Env_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_TGN Trans-Golgi Network cluster_Membrane Cell Membrane gp160_synthesis gp160 Synthesis & Folding trimerization Trimerization gp160_synthesis->trimerization gp160_transport gp160 Transport trimerization->gp160_transport furin_cleavage Furin-mediated Cleavage gp160_transport->furin_cleavage gp120_gp41 Mature gp120/gp41 furin_cleavage->gp120_gp41 non_infectious Non-infectious Virion (uncleaved gp160) furin_cleavage->non_infectious Blocked Pathway budding Viral Budding inhibitor This compound inhibitor->furin_cleavage Inhibits gp120_gp41->budding non_infectious->budding

Caption: HIV Env glycoprotein processing pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: HIV-1 Expressing Cells treatment Treat with this compound (various concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (anti-gp120/gp160) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Ratio of gp120 to gp160 detection->analysis

Caption: Experimental workflow for Western blot analysis of gp160 processing.

Infectivity_Assay_Workflow start Start: Co-transfect HEK293T cells (Env + Luciferase Backbone) treatment Treat with this compound start->treatment harvest Harvest Pseudovirus Supernatant treatment->harvest infection Infect TZM-bl Reporter Cells harvest->infection luciferase Luciferase Assay infection->luciferase analysis Data Analysis: % Inhibition of Infectivity luciferase->analysis

References

Application Notes and Protocols: Decanoyl-RVKR-CMK in Host-Pathogen Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVKR-CMK) is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), particularly furin.[1][2][3] This small synthetic peptide analog has become an invaluable tool in the study of host-pathogen interactions.[4] Many viral glycoproteins and bacterial toxins are synthesized as inactive precursors that require proteolytic cleavage by host cell proteases, such as furin, for their activation.[5] By inhibiting this critical activation step, Dec-RVKR-CMK allows researchers to elucidate the role of furin-mediated processing in pathogenesis and to explore potential antiviral and antibacterial therapeutic strategies.

Dec-RVKR-CMK acts as a competitive inhibitor, binding to the active site of furin and other PCs. Its sequence, RVKR, mimics the consensus cleavage site recognized by these proteases. The N-terminal decanoyl group enhances its cell permeability, while the C-terminal chloromethylketone group forms a covalent bond with the active site histidine, leading to irreversible inhibition. This inhibitor has demonstrated broad-spectrum activity against a range of pathogens, including viruses and bacteria, by preventing the maturation of their essential virulence factors.

Applications in Virology

Dec-RVKR-CMK has been instrumental in demonstrating the reliance of numerous viruses on host furin for infectivity. It effectively blocks the cleavage of viral envelope glycoproteins, which is often a prerequisite for membrane fusion and viral entry into host cells.

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

The spike (S) protein of SARS-CoV-2 possesses a furin cleavage site at the S1/S2 boundary, which is crucial for its activation, promoting virus-cell and cell-cell fusion (syncytia formation). Treatment with Dec-RVKR-CMK has been shown to abolish the cleavage of the S protein, thereby suppressing virus production and the cytopathic effects associated with infection. Studies have demonstrated that this inhibitor can block viral entry.

Flaviviruses (Zika Virus and Japanese Encephalitis Virus)

Flavivirus maturation involves the cleavage of the precursor membrane protein (prM) to the membrane protein (M) by host furin in the trans-Golgi network. This processing is essential for the production of infectious virions. Dec-RVKR-CMK treatment of infected cells leads to a significant reduction in prM cleavage, resulting in a decrease in infectious virus progeny, viral RNA, and protein production. The inhibitor has been shown to impact the release of infectious particles and subsequent rounds of infection.

Ebola Virus (EBOV)

The Ebola virus glycoprotein (B1211001) (GP) is synthesized as a precursor, GP0, which is cleaved by furin into two subunits, GP1 and GP2, linked by a disulfide bond. This cleavage is essential for the fusogenic activity of the GP and, consequently, for viral entry. Studies using Dec-RVKR-CMK have confirmed that inhibition of furin-mediated cleavage of the EBOV GP can modulate its proteolytic processing.

Influenza Virus

The hemagglutinin (HA) protein of highly pathogenic avian influenza viruses contains a multibasic cleavage site that is recognized by furin. Cleavage of HA into HA1 and HA2 subunits is necessary for the virus to become infectious. While not explicitly detailed in the provided search results, the known mechanism of influenza HA activation strongly suggests that Dec-RVKR-CMK would be a valuable tool for studying the role of furin in this process.

Applications in Bacteriology

Dec-RVKR-CMK is also utilized to study the activation mechanisms of bacterial toxins that require processing by host cell furin to exert their cytotoxic effects.

Pseudomonas aeruginosa Exotoxin A (PE)

Pseudomonas aeruginosa exotoxin A (PE) is a potent virulence factor that, upon entering a host cell, is cleaved by furin to release its enzymatically active fragment. This fragment then inhibits protein synthesis, leading to cell death. Studies have shown that treating cells with Dec-RVKR-CMK results in the inhibition of PE toxicity and a decrease in the concentration of the cytosolic active fragment.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Decanoyl-RVKR-CMK against various proprotein convertases and its efficacy in viral infection models.

Target EnzymeKi (nM)IC50 (nM)
Furin/SPC1~11.3 ± 3.6
SPC2/PC20.36-
SPC3/PC1/PC32.0-
SPC4/PACE43.6-
SPC6/PC5/PC60.120.17 ± 0.21
SPC7/LPC/PC7/PC8-0.54 ± 0.68
Data compiled from.
VirusAssayCell LineIC50
SARS-CoV-2Plaque Reduction AssayVeroE657 nM
Zika Virus (ZIKV)-Vero18.59 µM
Japanese Encephalitis Virus (JEV)-Vero19.91 µM
Data compiled from.

Experimental Protocols

Protocol 1: Inhibition of Viral Glycoprotein Cleavage in Cell Culture

This protocol describes a general method to assess the effect of Dec-RVKR-CMK on the processing of viral glycoproteins.

Materials:

  • Mammalian cell line susceptible to the virus of interest (e.g., VeroE6 for SARS-CoV-2, Vero for Flaviviruses).

  • Complete cell culture medium.

  • Virus stock of known titer.

  • This compound (stock solution in DMSO).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and buffers.

  • Western blot apparatus and reagents.

  • Primary antibody specific to the viral glycoprotein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed the chosen cell line in a multi-well plate (e.g., 6-well or 12-well) and grow to 80-90% confluency.

  • Infection and Inhibitor Treatment:

    • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with medium containing various non-toxic concentrations of Dec-RVKR-CMK (or DMSO as a vehicle control) for 1-2 hours at 37°C.

    • Infection: Infect the cells with the virus at a specified multiplicity of infection (MOI) in the presence of the inhibitor.

    • Post-treatment: Alternatively, infect the cells first for 1-2 hours, then remove the inoculum, wash with PBS, and add fresh medium containing the inhibitor.

  • Incubation: Incubate the infected cells for a predetermined period (e.g., 24-48 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Western Blot Analysis:

    • Determine the protein concentration of the supernatant.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the viral glycoprotein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the ratio of the cleaved to the uncleaved form of the glycoprotein in inhibitor-treated samples versus the control. A decrease in the cleaved form indicates inhibition of processing.

Protocol 2: Plaque Reduction Assay to Determine Antiviral Efficacy

This assay quantifies the effect of Dec-RVKR-CMK on the production of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible cells in multi-well plates.

  • Serial dilutions of virus stock.

  • This compound.

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose).

  • Fixative solution (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Cell Preparation: Seed cells to form a confluent monolayer in 6-well or 12-well plates.

  • Inhibitor Treatment and Infection:

    • Prepare serial dilutions of the virus.

    • Aspirate the culture medium from the cells.

    • Adsorb the virus onto the cells for 1 hour at 37°C.

    • Remove the inoculum and wash the cells.

  • Overlay:

    • Add an overlay medium containing various concentrations of Dec-RVKR-CMK or DMSO as a control.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

  • Plaque Visualization:

    • Fix the cells with the fixative solution.

    • Remove the overlay and stain the cells with crystal violet.

    • Gently wash with water and allow the plates to dry.

  • Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the DMSO control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling_Pathway_Inhibition cluster_HostCell Host Cell cluster_Pathogen Pathogen Golgi Golgi Furin Furin Active_Protein Active Glycoprotein or Toxin Furin->Active_Protein Cleavage/ Activation Inactive_Precursor Inactive Viral Glycoprotein or Bacterial Toxin Precursor Inactive_Precursor->Golgi Transport This compound This compound This compound->Furin Inhibition

Caption: Inhibition of pathogen protein activation by this compound.

Experimental_Workflow Start Start: Cell Culture Infection Infect Cells with Pathogen Start->Infection Treatment Treat with This compound (or Vehicle Control) Infection->Treatment Incubation Incubate Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Western_Blot Western Blot for Protein Cleavage Endpoint_Analysis->Western_Blot Biochemical Plaque_Assay Plaque Assay for Infectious Titer Endpoint_Analysis->Plaque_Assay Functional (Virus) Toxicity_Assay Toxin Neutralization Assay Endpoint_Analysis->Toxicity_Assay Functional (Toxin) Results Analyze Results Western_Blot->Results Plaque_Assay->Results Toxicity_Assay->Results

Caption: General workflow for studying this compound effects.

References

Application Note: Monitoring Flavivirus prM Cleavage Inhibition using Western Blot Analysis with Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and Japanese encephalitis virus (JEV), represent a significant global health concern.[1][2] A critical step in the flavivirus life cycle is the maturation of the virion, which involves the cleavage of the precursor membrane protein (prM) into the mature membrane protein (M).[3][4] This cleavage is mediated by the host cell protease, furin, and is essential for the production of infectious viral particles.[1][2][5] The inhibition of this process presents a promising therapeutic strategy against flavivirus infections. Decanoyl-RVKR-CMK is a specific inhibitor of furin and has been shown to effectively block flavivirus maturation by preventing prM cleavage.[1][2][5] This application note provides a detailed protocol for the use of Western blot analysis to quantify the inhibitory effect of this compound on flavivirus prM cleavage.

Principle

The cleavage of prM to M results in a change in the molecular weight of the protein. Western blot analysis can be used to detect and differentiate between the uncleaved prM and the cleaved M protein. By treating flavivirus-infected cells with this compound, an accumulation of the uncleaved prM protein is expected. The ratio of prM to the viral envelope (E) protein, which is unaffected by the inhibitor, serves as a quantitative measure of the inhibitor's efficacy in blocking prM cleavage.[1] A significant increase in the prM/E ratio in treated cells compared to untreated controls indicates successful inhibition of viral maturation.[1][6]

Quantitative Data Summary

The following table summarizes the quantitative analysis of prM cleavage inhibition by this compound in flavivirus-infected Vero cells. The data is derived from densitometric analysis of Western blots, comparing the ratio of prM to the E protein in treated versus untreated cells at 36 hours post-infection.[1]

VirusTreatmentConcentrationprM/E Ratio (relative to untreated)Fold Increase in prM/E Ratio
Zika Virus (ZIKV) DMSO (Control)-1.0-
This compound100 µM~4.5~4.5
Japanese Encephalitis Virus (JEV) DMSO (Control)-1.0-
This compound100 µM~3.5~3.5

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the Western blot analysis of prM cleavage with this compound treatment.

Cell Culture and Virus Infection
  • Cell Line: Vero cells are suitable for the propagation of various flaviviruses.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection Procedure:

    • Seed Vero cells in 6-well plates and grow to 80-90% confluency.

    • Infect the cells with ZIKV or JEV at a Multiplicity of Infection (MOI) of 0.2.[1][6]

    • Adsorb the virus for 1-2 hours at 37°C with gentle rocking every 15 minutes.

    • After adsorption, remove the inoculum and wash the cells once with phosphate-buffered saline (PBS).

    • Add fresh culture medium to the cells.

This compound Treatment
  • Inhibitor Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treatment Protocol:

    • Immediately following virus infection, treat the cells with this compound at a final concentration of 100 µM.[1][6]

    • For the control group, treat the cells with an equivalent volume of DMSO.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 36 hours.[1][6] A time-of-addition assay can also be performed where the inhibitor is added at different time points post-infection to determine the optimal window of activity.[1][5]

Protein Lysate Preparation
  • At 36 hours post-infection, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a suitable method (e.g., BCA protein assay).

Western Blot Analysis
  • SDS-PAGE:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

    • Load the samples onto a 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The transfer can be performed using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for flavivirus prM and E proteins overnight at 4°C with gentle agitation. The primary antibody for the housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[1][6]

    • Calculate the prM/E ratio for both treated and untreated samples. The ratio for the untreated control is set to 1, and the fold change for the treated sample is calculated accordingly.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for prM Cleavage Analysis cluster_cell_culture Cell Culture & Infection cluster_treatment Inhibitor Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed Vero Cells infection Infect with Flavivirus (ZIKV/JEV) cell_seeding->infection treatment Treat with this compound (100 µM) infection->treatment control Treat with DMSO (Control) infection->control incubation Incubate for 36 hours treatment->incubation control->incubation lysis Cell Lysis & Protein Extraction incubation->lysis western_blot Western Blot (prM, E, Loading Control) lysis->western_blot quantification Densitometry & prM/E Ratio Calculation western_blot->quantification

Caption: Workflow for analyzing prM cleavage inhibition.

Mechanism of Action

mechanism_of_action Mechanism of prM Cleavage and Inhibition cluster_virion_maturation Flavivirus Maturation Pathway cluster_inhibition Inhibition by this compound cluster_outcome Outcome of Inhibition immature_virion Immature Virion (Contains prM-E heterodimers) prM_cleavage prM Cleavage (in Trans-Golgi Network) immature_virion->prM_cleavage mature_virion Mature, Infectious Virion (Contains M-E heterodimers) prM_cleavage->mature_virion furin Host Furin Protease prM_cleavage->furin Mediated by blocked_cleavage prM Cleavage Blocked furin->blocked_cleavage Inhibition leads to inhibitor This compound inhibitor->furin Inhibits non_infectious_virion Accumulation of Immature, Non-infectious Virions blocked_cleavage->non_infectious_virion

Caption: Inhibition of furin-mediated prM cleavage.

References

Troubleshooting & Optimization

Decanoyl-RVKR-CMK stability and storage conditions at -20°C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Decanoyl-RVKR-CMK, a potent proprotein convertase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of solid this compound?

A1: For long-term stability, solid (lyophilized) this compound should be stored at -20°C in a desiccated environment, protected from moisture and light.[1][2][3] Following these conditions, the compound is reported to be stable for periods ranging from at least 6 months to 3 years, depending on the supplier.[1][4]

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For optimal stability, it is recommended to store these aliquots at -80°C. Under these conditions, the solution can be stable for up to 6 months. If a -80°C freezer is unavailable, storage at -20°C is possible, but the stability is reduced to approximately one month. It is advised not to store aqueous solutions for long-term.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in both water (up to 1 mg/ml) and dimethyl sulfoxide (B87167) (DMSO) (up to 100 mg/mL). For biological experiments, a common procedure is to prepare a high-concentration stock solution in DMSO and then make further dilutions in the appropriate aqueous buffer or cell culture medium. It is important to use newly opened, high-purity DMSO, as it can be hygroscopic, and the presence of water can affect solubility and stability. Sonication may be recommended to aid dissolution in water.

Q4: What is the mechanism of action of this compound?

A4: this compound is a cell-permeable, irreversible inhibitor of a class of enzymes called proprotein convertases, such as furin. These enzymes are crucial for the proteolytic processing and activation of many precursor proteins, including viral glycoproteins. By binding to the catalytic site of these enzymes, this compound blocks the cleavage of these precursor proteins, thereby inhibiting processes like viral entry into host cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory activity in my experiment. 1. Improper storage of the compound. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect solvent or final concentration.1. Ensure the solid compound is stored at -20°C and solutions at -80°C. 2. Always aliquot stock solutions after the first use. 3. Verify the solubility and the final concentration required for your specific assay. Prepare fresh dilutions from a properly stored stock solution.
Precipitation of the compound in my aqueous experimental buffer. The concentration of the compound exceeds its solubility limit in the aqueous buffer.Although soluble in water up to 1 mg/ml, high concentrations of DMSO from the stock solution can sometimes cause precipitation when diluted in aqueous buffers. Try using a lower concentration of the DMSO stock or a different buffer system. Gentle warming and vortexing may help, but if precipitation persists, a fresh dilution from a lower concentration stock is recommended.
Inconsistent results between experiments. 1. Degradation of the compound over time. 2. Variability in solution preparation.1. Use a fresh aliquot of the stock solution for each experiment. If the stock is old, consider purchasing a new vial of the compound. 2. Ensure consistent and accurate pipetting when preparing dilutions. Use calibrated pipettes and high-purity solvents.

Stability and Storage Conditions at -20°C

Form Storage Temperature Recommended Duration Solvent Key Considerations
Solid (Lyophilized) -20°CAt least 6 months to 3 yearsN/AStore desiccated and protected from light.
Solution -20°CUp to 1 monthDMSO or WaterAliquot to avoid repeated freeze-thaw cycles. For longer storage, -80°C is recommended.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for assessing the stability of a this compound solution over time. It is recommended to adapt this protocol to your specific experimental needs and available equipment.

1. Materials:

  • This compound
  • High-purity DMSO
  • Sterile aqueous buffer (e.g., PBS, pH 7.4)
  • -20°C and -80°C freezers
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Mass Spectrometer (MS) (optional, for identification of degradation products)
  • Furin activity assay kit (or a similar proprotein convertase activity assay)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity DMSO at a known concentration (e.g., 10 mM).
  • Aliquoting and Storage: Aliquot the stock solution into multiple small, single-use vials. Store a set of aliquots at -20°C and another set at -80°C (as a control for optimal storage).
  • Time Points: Designate several time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).
  • Sample Analysis (at each time point):
  • Retrieve one aliquot from each storage temperature.
  • HPLC Analysis:
  • Dilute the sample to an appropriate concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Analyze the chromatogram to determine the peak area of the intact this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
  • Activity Assay:
  • Further dilute the sample to a concentration suitable for the furin activity assay.
  • Perform the activity assay according to the manufacturer's instructions.
  • Compare the inhibitory activity of the stored samples to a freshly prepared standard of this compound. A decrease in inhibitory activity indicates a loss of potency.
  • Data Analysis:
  • Plot the percentage of remaining intact this compound (based on HPLC peak area) versus time for each storage condition.
  • Plot the percentage of remaining inhibitory activity versus time for each storage condition.
  • Compare the stability at -20°C to that at -80°C.

Visualizations

Decanoyl_RVKR_CMK_Mechanism_of_Action cluster_golgi Golgi Apparatus Proprotein Pro-protein (e.g., Viral Glycoprotein) Furin Furin (Proprotein Convertase) Proprotein->Furin Cleavage Site Recognition ActiveProtein Active Protein Furin->ActiveProtein Proteolytic Cleavage Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->Furin Irreversible Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_Stability_Testing cluster_analysis Analysis start Prepare Stock Solution in DMSO aliquot Aliquot into Single-Use Vials start->aliquot storage Store at -20°C and -80°C aliquot->storage timepoint Analyze at Designated Time Points (t=0, 1, 2, 4, 8 weeks) storage->timepoint hplc HPLC Analysis (Purity Assessment) timepoint->hplc activity_assay Functional Assay (Inhibitory Activity) timepoint->activity_assay data_analysis Data Analysis: Plot % Remaining Compound/Activity vs. Time hplc->data_analysis activity_assay->data_analysis

Caption: Workflow for stability testing of this compound.

References

Assessing cytotoxicity of Decanoyl-RVKR-CMK in Vero cells or other cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of the furin inhibitor, Decanoyl-RVKR-CMK, in Vero cells and other cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in Vero cells?

A1: this compound generally exhibits low cytotoxicity at concentrations effective for inhibiting furin activity. Studies have shown that up to a 100 µM concentration, it has no cytotoxic effect on Vero cells. Significant toxicity is typically observed at much higher concentrations, in the range of 500 µM to 1000 µM[1].

Q2: What is a typical CC50 value for this compound in Vero cells?

A2: The 50% cytotoxic concentration (CC50) for this compound in Vero cells has been determined to be approximately 712.9 µM[1]. This value indicates the concentration of the compound that results in a 50% reduction in cell viability.

Q3: How does this compound work?

A3: this compound is a cell-permeable, irreversible inhibitor of proprotein convertases, with a particular potency against furin[1][2]. It functions by mimicking the cleavage site of substrate proteins and covalently modifying the active site of the enzyme, thereby blocking its proteolytic activity. This inhibition can interfere with the maturation of viral glycoproteins and cellular proteins that require processing by furin.

Q4: Can this compound be used in mosquito cell lines?

A4: Yes, this compound has been tested in the C6/36 mosquito cell line and has shown to be non-toxic at concentrations up to 100 µM, which is effective for inhibiting flaviviruses like Zika (ZIKV) and Japanese encephalitis virus (JEV)[1].

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxicity data for this compound in Vero cells.

Cell LineAssay MethodIncubation TimeCC50 (µM)Non-Toxic Concentration (µM)Reference
VeroCellTiter-GLO72 hours712.9≤ 100[1]

Experimental Protocol: Assessing Cytotoxicity using CellTiter-GLO Assay

This protocol outlines the key steps for determining the cytotoxicity of this compound using a luminescence-based cell viability assay that quantifies ATP.

Materials:

  • Vero cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well, opaque-walled microplates suitable for luminescence readings

  • CellTiter-GLO® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is crucial to also prepare a vehicle control using the same concentration of DMSO as in the highest compound concentration.

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate for a desired exposure period (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-GLO® reagent to room temperature.

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of CellTiter-GLO® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope after seeding to confirm even distribution.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.[3]

Issue 2: Low or no signal in the ATP-based viability assay.

  • Possible Cause: Insufficient number of viable cells, rapid degradation of ATP, or inefficient cell lysis.

  • Troubleshooting Steps:

    • Confirm that an adequate number of cells were seeded and are viable at the start of the experiment.

    • Ensure the lysis buffer in the assay kit is effectively inactivating ATPases. Work quickly and keep samples on ice if possible to minimize ATP degradation.[3]

Issue 3: Unexpectedly high cytotoxicity at low concentrations.

  • Possible Cause: Cell line sensitivity, solvent toxicity, or compound instability.

  • Troubleshooting Steps:

    • Different cell lines can have varying sensitivities. It may be necessary to perform a preliminary dose-response experiment with a wider concentration range to determine the optimal working concentrations for your specific cell line.[4]

    • Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle-only control.[4]

    • Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[4]

Issue 4: Discrepancy between microscopic observation of cell death and assay results.

  • Possible Cause: The chosen assay may not be detecting the primary mode of cell death induced by the compound. For example, an LDH release assay might miss apoptosis if membrane integrity is initially maintained.

  • Troubleshooting Steps:

    • Consider using a complementary assay that measures a different cell health parameter. For instance, if you suspect apoptosis, an assay that measures caspase activity could be employed.

    • Always correlate assay data with morphological changes observed through microscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Vero cells) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound and Vehicle Control Dilutions treatment Add Compound/Vehicle compound_prep->treatment incubation_24h Incubate for 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_72h Incubate for 72h treatment->incubation_72h add_reagent Add CellTiter-GLO Reagent incubation_72h->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence calculate_viability Calculate % Cell Viability read_luminescence->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_inhibition Mechanism of Action inhibitor This compound furin Furin (Proprotein Convertase) inhibitor->furin Inhibits proprotein Inactive Precursor Protein (e.g., Viral Glycoprotein) furin->proprotein Cleaves active_protein Active Mature Protein proprotein->active_protein Matures to cellular_effect Downstream Cellular/Viral Function active_protein->cellular_effect

Caption: Inhibition of furin-mediated protein processing.

References

How to prevent degradation of Decanoyl-RVKR-CMK in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Decanoyl-RVKR-CMK to minimize its degradation in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: Lyophilized this compound is stable when stored at -20°C.[1][2][3] It is strongly advised to store the product in its lyophilized form until it is needed for an experiment.

Q2: Can I store this compound in an aqueous solution?

A2: No, long-term storage of this compound in aqueous solutions is not recommended due to its potential for degradation.[3] For immediate use, dissolve the compound in a suitable solvent shortly before the experiment.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While this compound is soluble in water up to 1 mg/ml, for preparing stock solutions for storage, dimethyl sulfoxide (B87167) (DMSO) is a common choice for peptide inhibitors.[1][2][4]

Q4: How should I store the stock solution of this compound?

A4: If you must store a stock solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[4][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]

Q5: What are the primary factors that can cause the degradation of this compound in an aqueous solution?

A5: The degradation of peptide-based inhibitors like this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Peptides are susceptible to hydrolysis, deamidation, and other chemical modifications at non-optimal pH.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Enzymatic contamination: Proteases present in the solution can cleave the peptide bonds of the inhibitor.

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by light, metal ions, or oxygen.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of inhibitory activity in my experiment. Degradation of this compound in the aqueous experimental buffer.Prepare a fresh solution of the inhibitor for each experiment. Minimize the time the inhibitor is in an aqueous solution before use. Consider performing a stability test of the inhibitor in your experimental buffer (see Experimental Protocols section).
Inconsistent results between experiments. Instability of the stock solution due to multiple freeze-thaw cycles or improper storage.Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. Ensure the stock solution is stored at the recommended temperature (-80°C for long-term).
Precipitation of the inhibitor in the aqueous buffer. The solubility of the inhibitor may be limited in your specific buffer.BPS Bioscience suggests that for higher solubility in water, the tube can be warmed at 37°C and shaken in an ultrasonic bath for a short period. However, be mindful that elevated temperatures can also accelerate degradation.

Data Presentation

Table 1: Supplier Recommendations for Storage of this compound

Supplier Lyophilized Storage Solution Storage Recommended Solvent
R&D Systems Store at -20°C[1]Not specifiedWater (soluble to 1 mg/ml)[1]
Tocris Bioscience Store at -20°C[2]Not specifiedWater (soluble to 1 mg/ml)[2]
BPS Bioscience At least 6 months at -20°C.[3]Do not store aqueous solutions long term.[3]Water[3]
MedChemExpress 2 years at -80°C, 1 year at -20°C[4]In solvent: 6 months at -80°C, 1 month at -20°C[4][5]DMSO[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Experimental Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your experimental buffer

  • HPLC system with a C18 column

  • Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution into your experimental buffer to the final working concentration.

  • Timepoint Zero (T=0): Immediately after dilution, take an aliquot of the solution and inject it into the HPLC system to obtain the initial peak area of the intact this compound.

  • Incubate the remaining solution at the temperature used in your experiments.

  • Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound over time.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of remaining intact inhibitor at each time point relative to the T=0 sample.

    • Plot the percentage of remaining inhibitor versus time to determine its stability profile in your buffer.

Visualizations

degradation_pathway A This compound (Active Inhibitor) B Hydrolysis of Chloromethylketone A->B Aqueous Buffer (non-neutral pH) C Peptide Bond Cleavage A->C Enzymatic Contamination or Extreme pH D Oxidation A->D Presence of Oxidizing Agents E Inactive Products B->E C->E D->E

Caption: Potential degradation pathways for this compound in aqueous solutions.

experimental_workflow cluster_prep Preparation cluster_analysis Stability Analysis A Prepare fresh stock solution (e.g., in DMSO) B Dilute to working concentration in experimental buffer A->B C T=0 Analysis (HPLC) B->C D Incubate at experimental temperature C->D E Analyze at subsequent time points (HPLC) D->E F Plot % remaining inhibitor vs. time E->F

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic A Inconsistent or No Activity? B Is the solution prepared fresh? A->B C Prepare fresh solution for each experiment B->C No D Are stock solutions aliquoted? B->D Yes E Aliquot stock solution to avoid freeze-thaw D->E No F Is the storage temperature correct? D->F Yes G Store at -20°C (short-term) or -80°C (long-term) F->G No H Consider buffer-specific stability testing F->H Yes

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Decanoyl-RVKR-CMK in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Decanoyl-RVKR-CMK in cellular assays. This resource addresses potential off-target effects and provides detailed experimental protocols to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable, irreversible inhibitor of the subtilisin/kexin-like proprotein convertase (PC) family.[1] It functions as a competitive inhibitor, targeting the active site of these proteases.

Q2: Which specific proteases are inhibited by this compound?

This compound is a broad-spectrum, or "pan," PC inhibitor. It has been shown to block the activity of all seven members of the proprotein convertase family:

  • Furin[1]

  • PC1/3[1]

  • PC2[1]

  • PC4[1]

  • PACE4[1]

  • PC5/6[1]

  • PC7[1]

Q3: What are the known on-target applications of this compound in cellular assays?

Its primary application is to inhibit the processing of precursor proteins into their mature, active forms. This is particularly relevant in virology, where it has been used to block the cleavage of viral envelope glycoproteins, such as those from flaviviruses and coronaviruses, thereby preventing viral maturation and entry into host cells.[2][3] It is also used to study the processing of various cellular proteins, including growth factors, hormones, and receptors.

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Reduced Viability

Symptoms:

  • Increased number of floating cells in culture.

  • Reduced cell proliferation compared to vehicle control.

  • Morphological changes indicative of apoptosis or necrosis.

  • Discrepant results in cell viability assays (e.g., MTT, CellTiter-Glo).

Possible Cause: While this compound is often used at concentrations that are non-toxic to many cell lines, it can exhibit cytotoxicity at higher concentrations. For example, in Vero cells, no significant cytotoxicity was observed at concentrations up to 100 µM, but significant cell death occurred at 500 µM and 1000 µM.[2] The cytotoxic threshold can vary significantly between cell types.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50) in Your Cell Line:

    • Perform a dose-response experiment using a range of this compound concentrations.

    • Use a reliable cell viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo), to quantify cell viability.

    • Calculate the CC50 value, which is the concentration that causes a 50% reduction in cell viability.

  • Optimize Working Concentration:

    • Whenever possible, use the lowest concentration of this compound that effectively inhibits your target of interest.

    • If the effective concentration is close to the CC50, consider alternative inhibitors or experimental approaches.

  • Include Proper Controls:

    • Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.

    • Use a positive control for cell death to ensure your viability assay is working correctly.

Issue 2: Unexpected Changes in Cellular Signaling or Phenotype

Symptoms:

  • Alterations in signaling pathways not known to be directly regulated by proprotein convertases.

  • Unexpected changes in cell differentiation, morphology, or gene expression.

Possible Cause: this compound can have off-target effects on other cellular proteins and pathways. A known off-target effect is the inhibition of Notch1 signaling .[4] By inhibiting the processing of the Notch1 receptor, this compound can down-regulate Notch1 target genes, which may lead to changes in cell fate, such as promoting ciliated cell differentiation in human nasal epithelial cells.[4] There is also speculation that it may inhibit other proteases like TMPRSS2, though this is not definitively confirmed.[3]

Troubleshooting Steps:

  • Investigate Key Off-Target Pathways:

    • If your experimental system involves pathways known to be sensitive to broad protease inhibition, consider the possibility of off-target effects.

    • For example, if you are studying cell differentiation, be aware of the potential impact on Notch signaling.

  • Confirm Target Engagement:

    • Use a Western blot to confirm that this compound is inhibiting the processing of a known proprotein convertase substrate in your cells. This will help to distinguish on-target from potential off-target effects.

  • Employ a Rescue Experiment:

    • If you hypothesize that an off-target effect is due to the inhibition of a specific pathway (e.g., Notch1), attempt to rescue the phenotype by activating that pathway downstream of the inhibitor's action.

  • Consider Alternative Inhibitors:

    • If off-target effects are confounding your results, consider using a more specific inhibitor if one is available for your target protease.

Data Presentation

Table 1: Cytotoxicity of this compound in Vero Cells

Concentration (µM)Cell Viability (%)Observation
0 (Vehicle)100Normal
1~100No significant effect
10~100No significant effect
50~100No significant effect
100~100No significant effect
500Significantly reducedCytotoxic
1000Significantly reducedCytotoxic

Data summarized from Imran, M. et al. (2019).[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound

Objective: To determine the concentration of this compound that results in a 50% reduction in cell viability in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Vehicle (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0.1 µM to 1000 µM.

    • Include a vehicle-only control and a control with no treatment.

    • Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Protocol 2: Assessing Off-Target Effects on Notch1 Signaling

Objective: To determine if this compound affects the Notch1 signaling pathway in your cellular model.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle (e.g., DMSO)

  • Lysis buffer for protein extraction

  • Antibodies:

    • Anti-Notch1 (cleaved)

    • Anti-Notch1 (full-length)

    • Anti-Hes1 (a Notch1 target gene)

    • Anti-Actin or other loading control

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with a non-toxic concentration of this compound (determined from Protocol 1) and a vehicle control for a suitable duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against cleaved Notch1, full-length Notch1, and Hes1.

    • Incubate with an appropriate secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Probe for a loading control (e.g., actin) to ensure equal protein loading.

  • Data Analysis:

    • Compare the levels of cleaved Notch1 and Hes1 in the this compound-treated samples to the vehicle control. A decrease in these proteins indicates inhibition of Notch1 signaling.

Visualizations

On_Target_Effect cluster_cell Cell Pro-protein Pro-protein Proprotein_Convertase Proprotein Convertase (e.g., Furin) Pro-protein->Proprotein_Convertase Cleavage Active Protein Active Protein Proprotein_Convertase->Active Protein This compound This compound This compound->Proprotein_Convertase Inhibits

Caption: On-target effect of this compound.

Off_Target_Effect_Notch1 cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Notch1_Receptor Notch1 Receptor (Full-length) Protease Processing Protease Notch1_Receptor->Protease Processing Cleaved_Notch1 Cleaved Notch1 (Active) Hes1_Expression Hes1 Gene Expression Cleaved_Notch1->Hes1_Expression Activates This compound This compound This compound->Protease Inhibits Protease->Cleaved_Notch1

Caption: Off-target inhibition of Notch1 signaling.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is there unexpected cell death? start->q1 a1_yes Perform CC50 Assay (Protocol 1) q1->a1_yes Yes a1_no Are there unexpected phenotypic changes? q1->a1_no No end_node Optimize Experiment a1_yes->end_node a2_yes Investigate Off-Target Pathways (e.g., Notch1) a1_no->a2_yes Yes a2_no Review Experimental Design and Controls a1_no->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting workflow for unexpected results.

References

Optimizing incubation time for Decanoyl-RVKR-CMK treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Decanoyl-RVKR-CMK, a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs).[1][2][3] Proper incubation time and experimental conditions are critical for achieving optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic, modified peptide that acts as a competitive inhibitor of subtilisin/kex2p-like proprotein convertases, including PC1, PC2, PC4, PACE4, PC5, PC7, and furin.[2][3] It functions by blocking the proteolytic processing of precursor proteins into their mature, active forms.[1][3] This is particularly relevant in virology, where it inhibits the furin-mediated cleavage of viral envelope glycoproteins, a crucial step for viral maturation and infectivity for viruses like flaviviruses (e.g., Zika, Dengue) and coronaviruses (e.g., SARS-CoV-2).[1][2][4][5][6]

Q2: What is a typical working concentration for this compound?

A2: The optimal concentration is highly dependent on the cell type and the specific application. For antiviral studies, concentrations typically range from 1 µM to 100 µM.[1] For instance, significant inhibition of Zika virus (ZIKV) and Japanese encephalitis virus (JEV) in Vero cells was observed at 50 µM and 100 µM.[1] The IC50 (the concentration at which 50% of viral inhibition occurs) has been reported to be around 18.59 µM for ZIKV and 19.91 µM for JEV.[1][7] For SARS-CoV-2, the IC50 for blocking viral cell entry was reported to be as low as 57 nM in a plaque reduction assay.[2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I incubate my cells with this compound?

A3: Incubation time is a critical parameter that depends on the experimental goal.

  • For antiviral one-step growth cycle experiments, assessing effects on virus release and infectivity can involve collecting samples at multiple time points, such as every 3 hours up to 21 hours post-infection.[1]

  • To study the impact on viral progeny titer, incubation for 24, 36, and 48 hours post-infection has been shown to be effective, with maximum antiviral activity often observed at 36 and 48 hours.[1]

  • For cytotoxicity assays, a longer incubation of 72 hours is common to assess the compound's effect on cell viability.[1]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in water up to 1 mg/ml.[2] For long-term storage, it is recommended to store the compound at -20°C.[2][3] Once in solution, it is advisable to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibition of target protein processing/viral replication. 1. Suboptimal Inhibitor Concentration: The concentration may be too low for the specific cell line or virus. 2. Inappropriate Incubation Time: The incubation period may be too short to observe an effect. 3. Inhibitor Degradation: Improper storage or handling of the inhibitor. 4. Cell Health: Cells may be unhealthy or confluent, affecting inhibitor uptake or viral replication.1. Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 100 µM).[1] 2. Increase the incubation time. For viral replication, consider time points up to 48 hours.[1] 3. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.[8] 4. Use healthy, sub-confluent cells for experiments.
High cytotoxicity observed in control cells. 1. Inhibitor Concentration is Too High: The concentration used may be toxic to the specific cell line. 2. Prolonged Incubation: Extended exposure to the inhibitor, even at lower concentrations, can be toxic. 3. Solvent Toxicity: The solvent used to dissolve the inhibitor (if not water) may be causing cytotoxicity.1. Determine the CC50 (50% cytotoxic concentration) for your cell line using a cell viability assay.[1] Select a working concentration well below the CC50. 2. Reduce the incubation time or use a lower concentration for longer incubations. 3. If using a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically <0.5%).
Inconsistent results between experiments. 1. Variability in Cell Passage Number: Different cell passages can have varied susceptibility to viruses and inhibitors. 2. Inconsistent Viral Titer (MOI): The amount of virus used for infection is not consistent. 3. Timing of Inhibitor Addition: The point at which the inhibitor is added (pre-, co-, or post-infection) can significantly impact the outcome.[1][9]1. Use cells within a consistent and low passage number range. 2. Accurately titrate your virus stock and use a consistent Multiplicity of Infection (MOI) for all experiments. 3. Standardize the time of inhibitor addition. For targeting viral maturation, post-infection treatment is often most effective.[1][6]

Quantitative Data Summary

Table 1: Antiviral Activity of this compound against Flaviviruses in Vero Cells

VirusConcentration (µM)Incubation Time (hpi)EffectReference
Zika Virus (ZIKV) 18.59-IC50[1][7]
5036~1 log10 decrease in viral RNA[1]
100241.6 log10 decrease in progeny titer[1]
10036~2 log10 decrease in viral RNA[1]
100362.25 log10 decrease in progeny titer[1]
100482.23 log10 decrease in progeny titer[1]
Japanese Encephalitis Virus (JEV) 19.91-IC50[1][7]
50361.22 log10 decrease in virus titer[1]
5036~1.16 log10 decrease in viral RNA[1]
100362.53 log10 decrease in virus titer[1]
10036~2.2 log10 decrease in viral RNA[1]

Table 2: Cytotoxicity of this compound

Cell LineIncubation Time (h)AssayResultReference
Vero Cells 72CellTiter-GLONo significant cytotoxicity observed at 1, 10, 50, and 100 µM[1]
C6/36 Cells 72CellTiter-GLONo cytotoxicity observed at 1, 10, 50, and 100 µM[1]

Experimental Protocols

Protocol 1: Time-of-Addition Assay to Determine the Stage of Viral Inhibition

This protocol is designed to determine at which stage of the viral life cycle this compound exerts its inhibitory effect.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in multi-well plates to reach 80-90% confluency on the day of infection.

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Dilute to the desired final concentration (e.g., 100 µM) in cell culture media.

  • Experimental Groups:

    • Pre-infection: Treat cells with the inhibitor-containing medium for 1 hour before infection. Remove the medium, infect with the virus for 1 hour, wash, and replace with fresh medium.

    • Co-infection: Add the virus and the inhibitor-containing medium to the cells simultaneously. After 1 hour, wash and replace with fresh medium.

    • Post-infection: Infect cells with the virus for 1 hour. Wash the cells and then add the inhibitor-containing medium at various time points post-infection (hpi), such as 1, 6, and 12 hpi.[1]

  • Incubation: Incubate the plates for a defined period (e.g., 36 hours).[1]

  • Analysis: Collect the cell culture supernatant and/or cell lysates. Quantify the viral titer using a plaque assay or measure viral RNA levels using qRT-PCR.[1][9]

Protocol 2: Western Blot for Assessing Inhibition of Protein Cleavage

This protocol determines if this compound inhibits the cleavage of a target precursor protein (e.g., viral prM protein).

  • Cell Treatment and Infection: Seed and infect cells with the virus of interest (e.g., ZIKV at an MOI of 0.2) as per your standard protocol.

  • Inhibitor Treatment: Following viral adsorption, wash the cells and add a medium containing the desired concentration of this compound (e.g., 100 µM) or a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the cells for a suitable period to allow for protein expression and processing (e.g., 36 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for the precursor (e.g., prM) and mature (e.g., E) forms of the protein.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.[1]

  • Analysis: Quantify the band intensities for the precursor and mature proteins. An increase in the precursor/mature protein ratio in the inhibitor-treated sample compared to the control indicates successful inhibition of cleavage.[1]

Visualizations

Signaling_Pathway cluster_virus Viral Life Cycle cluster_host Host Cell Virus_Entry Virus_Entry Replication Replication Virus_Entry->Replication Assembly Assembly Replication->Assembly Precursor_Protein Viral Precursor Glycoprotein (e.g., prM) Assembly->Precursor_Protein Maturation Maturation Release Release Maturation->Release Host_Furin Host Furin/ Proprotein Convertases Mature_Protein Mature Viral Glycoprotein (e.g., M) Host_Furin->Mature_Protein Cleavage Precursor_Protein->Host_Furin Processing Mature_Protein->Maturation Decanoyl_RVKR_CMK This compound Decanoyl_RVKR_CMK->Host_Furin Inhibits

Caption: Mechanism of action of this compound in viral maturation.

Experimental_Workflow Start Start: No Inhibition Check_Concentration Is Inhibitor Concentration Optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Curve (e.g., 1-100 µM) Check_Concentration->Dose_Response No Check_Incubation Is Incubation Time Sufficient? Check_Concentration->Check_Incubation Yes Dose_Response->Check_Incubation Time_Course Perform Time-Course (e.g., 24, 36, 48h) Check_Incubation->Time_Course No Check_Toxicity Is there High Cytotoxicity? Check_Incubation->Check_Toxicity Yes Time_Course->Check_Toxicity Run_CC50 Determine CC50; Lower Concentration Check_Toxicity->Run_CC50 Yes Success Success: Inhibition Observed Check_Toxicity->Success No Reassess Re-evaluate Protocol (Cell health, MOI, etc.) Run_CC50->Reassess

Caption: Troubleshooting workflow for optimizing this compound treatment.

References

Decanoyl-RVKR-CMK half-maximal inhibitory concentration (IC50) determination.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the furin inhibitor Decanoyl-RVKR-CMK to determine its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cell-permeable, and irreversible competitive inhibitor of proprotein convertases, with high potency against furin.[1][2][3] It functions by blocking the activity of these enzymes, which are essential for processing and activating various proteins, including viral glycoproteins.[1][2] This inhibition of protein processing can prevent viral maturation and entry into host cells.

Q2: Against which targets has the IC50 of this compound been determined?

The IC50 of this compound has been determined for various viruses and proprotein convertases. For example, it has been shown to inhibit Zika Virus (ZIKV) and Japanese Encephalitis Virus (JEV) with IC50 values of 18.59 µM and 19.91 µM, respectively, in Vero cells. It also blocks SARS-CoV-2 cell entry with an IC50 of 57 nM in a plaque reduction assay. The IC50 for Human Papillomavirus (HPV) 16 infection has been reported to be approximately 50 nM. Furthermore, it exhibits potent inhibition against several proprotein convertases with IC50 values in the nanomolar range.

Q3: What are the key experimental steps to determine the IC50 of this compound?

A typical workflow involves a cell viability assay to determine the cytotoxic concentration 50 (CC50), followed by an inhibition assay (e.g., plaque assay, qRT-PCR, or immunofluorescence) at non-toxic concentrations of the inhibitor. The IC50 is then calculated from the dose-response curve.

Q4: How should I prepare and store this compound?

This compound is soluble in water up to 1 mg/ml and should be stored at -20°C for long-term stability. It is advisable to avoid repeated freeze-thaw cycles. For experiments, it is often dissolved in a solvent like DMSO and then further diluted in culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected inhibitory concentrations. The compound may be cytotoxic to the specific cell line at the tested concentrations.Always perform a Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC50 value prior to the inhibition assay. Use concentrations well below the CC50 for your experiments. For Vero cells, the CC50 has been reported to be 712.9 µM.
Inconsistent or non-reproducible IC50 values. 1. Instability of the compound after dilution.2. Variation in cell density or virus titer.3. Inconsistent incubation times.1. Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions for extended periods.2. Ensure consistent cell seeding density and use a standardized virus stock with a known titer (e.g., determined by plaque assay).3. Adhere strictly to the established incubation times for drug treatment and infection.
No inhibitory effect observed. 1. The target protein/virus is not processed by furin or other sensitive proprotein convertases.2. Incorrect timing of inhibitor addition.1. Confirm from literature that the maturation of your protein or virus of interest is dependent on furin or related enzymes.2. A time-of-drug addition assay can determine the optimal point to add the inhibitor. For some viruses, maximum inhibition is observed with post-infection treatment.
Difficulty in calculating the IC50 value. Poor dose-response curve (e.g., flat curve or large error bars).1. Expand the range of inhibitor concentrations, ensuring to include concentrations that give both maximal and minimal inhibition.2. Increase the number of replicates for each concentration to improve statistical significance.3. Use a non-linear regression model to fit the data and calculate the IC50 using software like GraphPad Prism.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetIC50 ValueAssay MethodCell LineReference
Zika Virus (ZIKV)18.59 µMPlaque AssayVero
Japanese Encephalitis Virus (JEV)19.91 µMPlaque AssayVero
SARS-CoV-257 nMPlaque Reduction AssayNot Specified
Human Papillomavirus 16 (HPV16)~50 nMNot SpecifiedHeLa
Furin1.3 ± 3.6 nMNot SpecifiedU2OS
PCSK50.17 ± 0.21 nMNot SpecifiedU2OS
PCSK60.65 ± 0.43 nMNot SpecifiedU2OS
PCSK70.54 ± 0.68 nMNot SpecifiedU2OS

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol is essential to determine the non-toxic concentration range of this compound for your specific cell line.

Methodology:

  • Seed cells (e.g., Vero or C6/36) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Replace the culture supernatant with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Each concentration should be tested in triplicate.

  • Incubate the plate for a period relevant to your planned inhibition assay (e.g., 24-48 hours).

  • Assess cell viability using a suitable assay kit, such as the CellTiter-Glo One Solution Assay, which measures ATP levels.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by performing a non-linear regression analysis of the dose-response curve using software like GraphPad Prism.

Viral Inhibition Assay (Plaque Assay)

This protocol determines the effect of this compound on the production of infectious virus particles.

Methodology:

  • Seed host cells (e.g., Vero) in 6-well plates and grow to confluence.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.2 MOI for ZIKV and JEV.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Add an overlay medium (e.g., containing 2% carboxymethylcellulose) with increasing, non-toxic concentrations of this compound (e.g., 1, 10, 50, 100 µM).

  • Incubate the plates for several days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The IC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated control. Calculate this value using a non-linear regression model.

Visualizations

IC50_Determination_Workflow cluster_prep Preparation cluster_cc50 Cytotoxicity Assay cluster_ic50 Inhibition Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture cc50_treat Treat Cells with Inhibitor Dilutions prep_cells->cc50_treat ic50_infect Infect Cells with Virus prep_cells->ic50_infect prep_inhibitor Prepare this compound Stock prep_inhibitor->cc50_treat cc50_viability Measure Cell Viability (e.g., CellTiter-Glo) cc50_treat->cc50_viability cc50_calc Calculate CC50 cc50_viability->cc50_calc ic50_treat Treat with Non-toxic Inhibitor Concentrations cc50_calc->ic50_treat Determines non-toxic concentrations ic50_infect->ic50_treat ic50_assay Perform Assay (e.g., Plaque Assay) ic50_treat->ic50_assay ic50_calc Calculate IC50 ic50_assay->ic50_calc analysis Non-linear Regression Analysis ic50_calc->analysis Furin_Inhibition_Pathway cluster_virus Viral Lifecycle cluster_host Host Cell pro_protein Viral Precursor Protein (e.g., prM) furin Furin (Proprotein Convertase) pro_protein->furin Cleavage Site Recognition mature_protein Mature Viral Protein (e.g., M) infectious_virus Infectious Virion Assembly mature_protein->infectious_virus furin->mature_protein Proteolytic Cleavage inhibitor This compound inhibitor->furin Inhibition

References

Minimizing variability in experiments using Decanoyl-RVKR-CMK.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing Decanoyl-RVKR-CMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cell-permeable, and irreversible peptide inhibitor.[1] Its primary mechanism of action is the inhibition of a family of enzymes known as proprotein convertases (PCs), particularly the subtilisin/kexin-like proprotein convertases.[1][2] It effectively blocks the activity of all seven members of this family: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[2] These enzymes are crucial for the proteolytic processing of precursor proteins into their biologically active forms. By inhibiting these convertases, this compound can block critical biological processes, including the maturation of viral envelope proteins required for infectivity.[1][3]

Q2: What are the common applications of this compound in research?

This compound is widely used in virology to study the role of furin and other proprotein convertases in viral life cycles. It has been shown to inhibit the entry of various viruses, including flaviviruses (like Zika and Dengue virus) and coronaviruses (including SARS-CoV-2), by preventing the cleavage of their surface glycoproteins.[1][3] It is also utilized in cancer research and studies of cellular processes involving proprotein convertase-mediated protein activation.[2]

Q3: How should I properly handle and store this compound?

Proper handling and storage are critical to maintain the inhibitor's activity and ensure experimental reproducibility.

ParameterRecommendationSource(s)
Form Crystalline solid[2]
Storage Temperature -20°C for long-term storage
Stability At least 6 months at -20°C[2]
Aqueous Solutions Avoid long-term storage of aqueous solutions. Prepare fresh or aliquot and store at -80°C for short-term use.[2]
Solubility Soluble in water (up to 1 mg/ml) and DMSO (up to 100 mg/mL).

Q4: What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type, the specific application, and the duration of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

ApplicationCell TypeEffective Concentration RangeIC₅₀Source(s)
Antiviral (Zika, JEV)Vero50-100 µMNot specified[1]
Antiviral (SARS-CoV-2)VeroE6Not specified57 nM (plaque reduction)
Inhibition of P2 reporter processingCHO ldlD5-50 µMNot specified[4]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in experiments using this compound.

Problem 1: High variability in experimental replicates.

Potential CauseRecommended Solution
Inconsistent inhibitor concentration: Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare a single batch of working solution for all replicates in an experiment.
Cell culture variability: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Incomplete inhibition: Optimize the pre-incubation time with the inhibitor to ensure it has sufficient time to enter the cells and inhibit the target enzymes before the experimental treatment (e.g., viral infection). A time-of-addition experiment can help determine the optimal window for inhibition.[1]
Inhibitor degradation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: Observed cytotoxicity or unexpected off-target effects.

Potential CauseRecommended Solution
Concentration is too high: Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) to determine the maximum non-toxic concentration of this compound for your specific cell line.[1][3] Up to 100 µM has been shown to be non-cytotoxic in Vero cells.[1]
Off-target effects: As this compound is a pan-proprotein convertase inhibitor, it will affect the processing of numerous cellular proteins.[2] Consider using a more specific inhibitor if available and relevant to your research question. Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and potentially a negative control peptide.
Solvent toxicity: If using DMSO to dissolve the inhibitor, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to account for any solvent effects.

Problem 3: Inconsistent or lower-than-expected inhibitory effect.

Potential CauseRecommended Solution
Suboptimal inhibitor concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
Timing of inhibitor addition: The timing of inhibitor addition is crucial. For viral entry assays, pre-incubation of cells with the inhibitor before adding the virus is often necessary. A time-of-addition experiment can help optimize this.[1]
Presence of serum in the media: Components in serum may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cells.
Cell type-specific differences: The expression levels of proprotein convertases can vary between cell lines, which may affect the required inhibitor concentration.

Experimental Protocols

Protocol 1: General Viral Inhibition Assay

This protocol provides a general framework for assessing the antiviral efficacy of this compound.

  • Cell Seeding: Seed target cells (e.g., Vero cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). From the stock solution, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: When the cells are ready for infection, remove the growth medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate the cells for a predetermined amount of time (e.g., 1-2 hours) at 37°C.

  • Viral Infection: Following pre-treatment, add the virus at a specific multiplicity of infection (MOI) to each well.

  • Incubation: Incubate the plates for the desired infection period (e.g., 24-48 hours) at 37°C.

  • Quantification of Viral Inhibition: Assess the level of viral inhibition using an appropriate method, such as:

    • Plaque Reduction Assay: To determine the viral titer.

    • qRT-PCR: To quantify viral RNA levels.[1]

    • Immunofluorescence Assay: To visualize and quantify infected cells.[1]

    • Western Blot: To analyze the processing of viral proteins.[1]

Protocol 2: Cytotoxicity Assay (using CellTiter-Glo®)

This protocol outlines a method to determine the cytotoxic concentration of this compound.[1]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of approximately 10,000 cells per well.

  • Compound Addition: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that is relevant to your experimental timeline (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Visualizations

Caption: Inhibition of Furin-Mediated Viral Glycoprotein Cleavage.

Troubleshooting_Workflow Start Experiment Start: Inconsistent Results Check_Reagents Verify Inhibitor Prep & Storage Start->Check_Reagents Check_Cells Assess Cell Health & Consistency Start->Check_Cells Check_Reagents->Check_Cells If OK Optimize_Conc Perform Dose-Response & Cytotoxicity Assay Check_Reagents->Optimize_Conc If issues found Check_Cells->Optimize_Conc If issues found Optimize_Time Conduct Time-of-Addition Experiment Optimize_Conc->Optimize_Time Review_Protocol Review Protocol for Serum Effects & Controls Optimize_Time->Review_Protocol Success Consistent Results Review_Protocol->Success

Caption: Troubleshooting Workflow for Experimental Variability.

References

Validation & Comparative

A Comparative Guide to Furin Inhibitors: Decanoyl-RVKR-CMK and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes, including viral infections, cancer progression, and toxin activation. Its inhibition is a promising therapeutic strategy. This guide provides an objective comparison of the well-established furin inhibitor, Decanoyl-RVKR-CMK, with other notable inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Furin Inhibitors

This compound is a widely used reference inhibitor in furin research. It is a cell-permeable, irreversible inhibitor that targets the catalytic site of furin and other proprotein convertases (PCs).[1][2] While effective, its broad-spectrum activity against multiple PCs can be a limitation where high specificity is required.[1][2][3] This section compares its performance with other synthetic and small-molecule inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and other furin inhibitors against furin and other proprotein convertases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of their efficacy.

Table 1: Potency of Peptide-Based and Peptidomimetic Furin Inhibitors

InhibitorTargetIC50 (nM)Ki (nM)Reference(s)
This compound Furin1.3 ± 3.6~1
PC1/3 (SPC3)-2.0
PC2 (SPC2)-0.36
PC4 (PACE4)-3.6
PC5/6 (SPC6)-0.12
PC7 (SPC7/LPC)-0.12
PCSK50.17 ± 0.21-
PCSK60.65 ± 0.43-
PCSK70.54 ± 0.68-
Hexa-D-arginine (D6R)Furin-106
PACE4-580
PC1-13,200
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamideFurin-0.81
PC1/3-0.75
PACE4-0.6
PC5/6-1.6
PC2-6,154
PC7-312
MI-1851Furin-0.0101

Table 2: Potency of Small-Molecule Furin Inhibitors

InhibitorTargetIC50 (µM)Reference(s)
NaphthofluoresceinFurin12
N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamideFurin17.58 ± 2.29

Table 3: Antiviral Activity of Furin Inhibitors

InhibitorVirusAssayIC50 / EC50Reference(s)
This compound SARS-CoV-2Plaque Reduction57 nM
Zika Virus (ZIKV)Plaque Reduction18.59 µM
Japanese Encephalitis Virus (JEV)Plaque Reduction19.91 µM
MI-1851Dengue Virus (DENV-2)Replication Assay1.50 µM
West Nile Virus (WNV)Replication Assay1.46 µM
NaphthofluoresceinSARS-CoV-2Plaque Reduction9.025 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate furin inhibitors.

In Vitro Furin Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified furin.

  • Reagent Preparation :

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human furin enzyme and a fluorogenic furin substrate (e.g., pERTKR-AMC) in assay buffer.

  • Assay Procedure :

    • Add diluted furin enzyme to the wells of a 96-well plate.

    • Add serial dilutions of the test inhibitor to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation/emission wavelengths of 380/460 nm for AMC-based substrates).

  • Data Analysis :

    • Calculate the rate of substrate cleavage from the kinetic fluorescence data.

    • Determine the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay determines the antiviral efficacy of an inhibitor by quantifying the reduction in viral plaques.

  • Cell and Virus Preparation :

    • Culture a monolayer of susceptible host cells in multi-well plates.

    • Prepare a stock of the virus to be tested with a known titer (plaque-forming units/mL).

  • Inhibition Assay :

    • Prepare serial dilutions of the test inhibitor.

    • Mix the virus stock with each inhibitor dilution and incubate to allow for neutralization.

    • Infect the host cell monolayers with the virus-inhibitor mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or carboxymethyl cellulose) to restrict virus spread to adjacent cells.

  • Plaque Visualization and Counting :

    • Incubate the plates for a period sufficient for plaque formation (days to weeks).

    • Fix the cells and stain with a dye (e.g., crystal violet) that stains viable cells, leaving plaques as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis :

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to a virus-only control.

    • Determine the IC50 or EC50 value, representing the inhibitor concentration that reduces the plaque number by 50%.

Western Blotting for Furin Substrate Cleavage

This technique is used to visually assess the inhibition of furin-mediated cleavage of a specific protein substrate.

  • Sample Preparation :

    • Culture cells that express the furin substrate of interest.

    • Treat the cells with different concentrations of the furin inhibitor for a specified duration.

    • Lyse the cells and collect the protein extracts.

  • SDS-PAGE and Electrotransfer :

    • Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the furin substrate. This antibody should be able to detect both the pro-form and the cleaved form of the protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection :

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the signal on X-ray film or with a digital imaging system. The relative amounts of the pro-form and cleaved form of the substrate will indicate the extent of furin inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which furin is involved can aid in understanding the mechanism of action of its inhibitors.

Furin-Mediated Activation of TGF-β Signaling

Furin is a key enzyme in the activation of Transforming Growth Factor-β (TGF-β), a cytokine involved in numerous cellular processes. Furin cleaves the pro-TGF-β precursor in the trans-Golgi network, a critical step for its maturation and subsequent signaling.

TGF_beta_pathway cluster_golgi Trans-Golgi Network cluster_ecm Extracellular Matrix pro-TGF-beta pro-TGF-beta Furin Furin pro-TGF-beta->Furin Cleavage Mature TGF-beta Mature TGF-beta Furin->Mature TGF-beta TGF-beta Receptor TGF-beta Receptor Mature TGF-beta->TGF-beta Receptor Binding Signaling Cascade Signaling Cascade TGF-beta Receptor->Signaling Cascade Activation

Furin's role in TGF-β activation.
Notch Signaling Pathway Initiation

The Notch signaling pathway, crucial for cell-cell communication and developmental processes, is also initiated by furin. Furin cleaves the Notch receptor precursor in the Golgi apparatus, which is a prerequisite for its transport to the cell surface and subsequent ligand binding.

Notch_pathway cluster_golgi Golgi Apparatus pro-Notch pro-Notch Furin_notch Furin pro-Notch->Furin_notch S1 Cleavage Mature Notch Receptor Mature Notch Receptor Furin_notch->Mature Notch Receptor Cell Membrane Cell Membrane Mature Notch Receptor->Cell Membrane Transport S2/S3 Cleavage S2/S3 Cleavage Mature Notch Receptor->S2/S3 Cleavage Conformational Change Ligand Ligand Ligand->Mature Notch Receptor Binding NICD Release NICD Release S2/S3 Cleavage->NICD Release Gene Transcription Gene Transcription NICD Release->Gene Transcription Nuclear Translocation

Initiation of the Notch signaling pathway.
Experimental Workflow for Furin Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing furin inhibitors.

inhibitor_screening_workflow Compound Library Compound Library In Vitro Furin Assay In Vitro Furin Assay Compound Library->In Vitro Furin Assay Hit Identification Hit Identification In Vitro Furin Assay->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Cell-Based Assays Cell-Based Assays Dose-Response & IC50->Cell-Based Assays Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

References

A Comparative Guide to SARS-CoV-2 Inhibitors: Decanoyl-RVKR-CMK vs. Naphthofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent furin inhibitors, Decanoyl-RVKR-CMK and naphthofluorescein (B155354), in the context of their efficacy against SARS-CoV-2. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

At a Glance: Performance Comparison

MetricThis compoundNaphthofluoresceinReference
Target Furin and other proprotein convertasesFurin[1]
Mechanism of Action Blocks viral entry by inhibiting Spike protein cleavage; suppresses syncytium formation.[1][2]Inhibits Spike protein cleavage; primarily suppresses viral RNA transcription.[1]
IC50 (Plaque Reduction Assay) 0.057 µM9.025 µM
CC50 (CCK-8 Assay) 318.2 µM57.44 µM
Selectivity Index (SI) 5,5676.36

Mechanism of Action

This compound is a peptide-based, irreversible inhibitor of furin and other proprotein convertases. Its primary mechanism against SARS-CoV-2 involves preventing the cleavage of the viral spike (S) protein at the S1/S2 site. This cleavage is a critical step for viral entry into host cells and for the formation of syncytia (cell-cell fusion), a hallmark of SARS-CoV-2-induced cytopathic effects. By inhibiting this process, this compound effectively blocks the virus from entering host cells.

Naphthofluorescein is a small-molecule inhibitor of furin. Similar to this compound, it can inhibit the cleavage of the SARS-CoV-2 spike protein. However, studies have shown that its dominant antiviral effect is the suppression of viral RNA transcription. The precise molecular mechanism behind this secondary action is still under investigation and may represent an off-target effect.

Signaling Pathway and Mechanism of Action Diagrams

Decanoyl_RVKR_CMK_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Virus SARS-CoV-2 Spike Spike Protein (Uncleaved) Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 Binding Viral_Entry Viral Entry Spike->Viral_Entry Fusion Furin Furin Furin->Spike Cleavage This compound This compound This compound->Furin

Caption: this compound inhibits furin, blocking Spike protein cleavage and viral entry.

Naphthofluorescein_Pathway cluster_virus_life_cycle SARS-CoV-2 Life Cycle Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release RNA_Replication RNA Replication & Transcription Viral_RNA_Release->RNA_Replication Viral_Assembly Viral Assembly & Release RNA_Replication->Viral_Assembly Naphthofluorescein Naphthofluorescein Naphthofluorescein->RNA_Replication Suppression Furin Furin Naphthofluorescein->Furin Furin->Viral_Entry Facilitates

Caption: Naphthofluorescein inhibits furin and suppresses viral RNA replication.

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to inhibit virus-induced plaque formation by 50% (IC50).

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound and naphthofluorescein

  • Agarose (B213101)

  • Crystal Violet staining solution

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the inhibitor compounds in DMEM.

  • Infect the confluent cell monolayers with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a mixture of 2x DMEM and 1.5% agarose containing the different concentrations of the inhibitor.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until plaques are visible.

  • Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • The IC50 value is determined by plotting the percentage of plaque reduction against the inhibitor concentration and fitting the data to a dose-response curve.

Plaque_Assay_Workflow A Seed Vero E6 cells in 6-well plates B Infect with SARS-CoV-2 A->B C Add inhibitor dilutions in agarose overlay B->C D Incubate for 72h C->D E Fix and stain cells D->E F Count plaques and calculate IC50 E->F

Caption: Workflow for a plaque reduction assay.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • DMEM with 2% FBS

  • Inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Dispense serial dilutions of the inhibitor compounds into a 96-well plate.

  • Add a suspension of Vero E6 cells and SARS-CoV-2 (at a specific multiplicity of infection) to each well.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • The percentage of CPE reduction is calculated relative to untreated, infected controls (0% reduction) and uninfected controls (100% reduction).

Viral RNA Quantification by RT-qPCR

This method is used to quantify the amount of viral RNA in infected cells treated with an inhibitor.

Materials:

  • Infected and treated cell lysates

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)

Procedure:

  • Lyse the infected and treated cells and extract the total RNA using a commercial kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using the synthesized cDNA, specific primers, and a fluorescent probe.

  • The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.

RT_qPCR_Workflow A Infected Cell Lysate B RNA Extraction A->B C Reverse Transcription (RNA -> cDNA) B->C D Quantitative PCR (qPCR) C->D E Viral RNA Quantification D->E

Caption: Workflow for viral RNA quantification by RT-qPCR.

Conclusion

Both this compound and naphthofluorescein demonstrate inhibitory activity against SARS-CoV-2 through the inhibition of the host protease furin. This compound exhibits a significantly higher selectivity index, indicating a wider therapeutic window, and its mechanism is well-defined as a potent inhibitor of viral entry. Naphthofluorescein, while also inhibiting furin, displays a primary antiviral mechanism through the suppression of viral RNA transcription, though the specifics of this action require further investigation. The choice between these inhibitors for further research and development will depend on the desired therapeutic strategy: targeting viral entry and cell fusion versus inhibiting viral replication post-entry.

References

A Comparative Guide to Viral Entry Inhibitors: Camostat Mesylate vs. Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two prominent viral entry inhibitors, Camostat mesylate and Decanoyl-RVKR-CMK, for researchers, scientists, and drug development professionals. The document outlines their mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays cited.

Introduction

Viral entry into host cells is a critical first step in the lifecycle of many viruses and presents a key target for antiviral therapeutic development. This process is often mediated by host proteases that cleave viral surface proteins, facilitating membrane fusion and subsequent entry of the viral genome. Two such host proteases, Transmembrane Serine Protease 2 (TMPRSS2) and furin, have been identified as crucial for the entry of numerous viruses, including SARS-CoV-2.

This guide focuses on a comparative analysis of two inhibitors that target these proteases:

  • Camostat mesylate: A serine protease inhibitor that effectively blocks the activity of TMPRSS2.[1][2][3][4] It is a prodrug that is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[1]

  • This compound: A peptide-based irreversible inhibitor of proprotein convertases, with strong activity against furin.

Mechanism of Action

The primary distinction between Camostat mesylate and this compound lies in their target proteases, which are involved at different stages of viral protein processing.

Camostat mesylate inhibits TMPRSS2 on the surface of host cells. For viruses like SARS-CoV-2, TMPRSS2 is responsible for cleaving the spike protein at the S2' site, a step that is essential for activating the protein for membrane fusion and viral entry into the cytoplasm. By blocking TMPRSS2, Camostat mesylate prevents this crucial activation step.

This compound , on the other hand, inhibits furin, a proprotein convertase found within the trans-Golgi network of the host cell. Furin is responsible for the pre-cleavage of some viral glycoproteins, such as the spike protein of SARS-CoV-2 at the S1/S2 site, during their transit through the secretory pathway in producer cells. This pre-cleavage can enhance the efficiency of viral entry into target cells. This compound has been shown to block this cleavage and also to inhibit the formation of syncytia (cell-cell fusion), a cytopathic effect of some viral infections.

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Viral_Entry_Pathway cluster_virus Virus cluster_host Host Cell cluster_inhibitors Inhibitors Virus Virus Particle ACE2 ACE2 Receptor Virus->ACE2 Binding Spike Spike Glycoprotein (B1211001) (Uncleaved) Spike->ACE2 Furin Furin (in Golgi) Spike->Furin S1/S2 Cleavage (in producer cell) Cytoplasm Cytoplasm Spike->Cytoplasm Fusion & Entry Endosome Endosome ACE2->Endosome Endocytosis TMPRSS2 TMPRSS2 TMPRSS2->Spike S2' Cleavage (at cell surface) Furin->Spike Endosome->Cytoplasm Fusion & Entry Camostat Camostat mesylate Camostat->TMPRSS2 Decanoyl This compound Decanoyl->Furin

Caption: Viral entry pathway and points of inhibition.

Quantitative Comparison of Inhibitory Activity

InhibitorTarget/AssayVirusCell LineIC50/EC50Reference
Camostat mesylate TMPRSS2 enzymatic activity-Recombinant4.2 nM
TMPRSS2 enzymatic activity-Recombinant6.2 nM
SARS-CoV-2 entry (VSV pseudotype)SARS-CoV-2Calu-3107 nM
TMPRSS2 inhibition-HEK-293T142 ± 31 nM
This compound Plaque reduction assaySARS-CoV-2-57 nM
Syncytium formation and infectionSARS-CoV-2-5 µM
Antiviral activityZika Virus (ZIKV)Vero18.59 µM
Antiviral activityJapanese Encephalitis Virus (JEV)Vero19.91 µM
HPV16 infectionHPV16HeLa~50 nM

Experimental Protocols

Below are summaries of the methodologies used in the cited studies to determine the efficacy of these inhibitors.

TMPRSS2 Inhibition Assay (for Camostat mesylate)
  • Principle: To measure the direct inhibitory effect of the compound on the enzymatic activity of TMPRSS2.

  • Methodology:

    • Recombinant human TMPRSS2 is incubated with a fluorogenic peptide substrate (e.g., BOC-QAR-AMC).

    • The cleavage of the substrate by TMPRSS2 results in the release of a fluorescent molecule (AMC), which can be quantified using a fluorometer.

    • The assay is performed in the presence of varying concentrations of Camostat mesylate to determine the concentration at which 50% of the enzymatic activity is inhibited (IC50).

  • Reference: Based on protocols described in studies such as Hoffmann et al. and Shrimp et al.

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TMPRSS2_Inhibition_Assay TMPRSS2 Recombinant TMPRSS2 Incubation Incubation TMPRSS2->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Camostat Camostat mesylate Camostat->Incubation Measurement Fluorescence Measurement Incubation->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: Workflow for TMPRSS2 enzymatic inhibition assay.

Viral Entry Assay (Pseudotyped Virus)
  • Principle: To assess the ability of an inhibitor to block viral entry mediated by a specific viral glycoprotein.

  • Methodology:

    • Vesicular stomatitis virus (VSV) particles are engineered to lack their native glycoprotein and instead express the spike protein of the virus of interest (e.g., SARS-CoV-2). These are called pseudotyped viruses and often carry a reporter gene like luciferase.

    • Target cells (e.g., Calu-3) are pre-incubated with varying concentrations of the inhibitor (e.g., Camostat mesylate).

    • The cells are then infected with the pseudotyped virus.

    • After a set incubation period, the reporter gene expression (e.g., luciferase activity) is measured, which is proportional to the number of successful viral entry events.

    • The effective concentration that inhibits 50% of viral entry (EC50) is calculated.

  • Reference: Based on protocols described in studies such as Hoffmann et al.

Plaque Reduction Neutralization Test (PRNT) (for this compound)
  • Principle: To quantify the reduction in infectious virus particles in the presence of an inhibitor.

  • Methodology:

    • A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in well plates.

    • The virus is pre-incubated with serial dilutions of the inhibitor (e.g., this compound).

    • The virus-inhibitor mixture is then added to the cell monolayers.

    • After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions called plaques.

    • After incubation, the cells are fixed and stained, and the plaques are counted.

    • The IC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated control.

  • Reference: Based on protocols for plaque assays described in virology literature, such as in the study by Imran et al.

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Plaque_Reduction_Assay Virus Virus Stock Preincubation Pre-incubation Virus->Preincubation Inhibitor This compound (Serial Dilutions) Inhibitor->Preincubation Infection Infection Preincubation->Infection Cell_Monolayer Cell Monolayer Cell_Monolayer->Infection Overlay Semi-solid Overlay Infection->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Fix_Stain_Count Fix, Stain & Count Plaques Incubate_Plaques->Fix_Stain_Count IC50_Calc IC50 Calculation Fix_Stain_Count->IC50_Calc

Caption: Workflow for a plaque reduction neutralization test.

Summary and Conclusion

Camostat mesylate and this compound are both potent inhibitors of viral entry but act on different host proteases, TMPRSS2 and furin, respectively. This difference in their mechanism of action has implications for their potential therapeutic applications.

  • Camostat mesylate directly targets a key protease on the cell surface required for the activation of many respiratory viruses. Its efficacy has been demonstrated in various in vitro and in vivo models.

  • This compound targets an intracellular protease involved in the pre-activation of viral glycoproteins. Its ability to inhibit a broader range of proprotein convertases could be advantageous against viruses that rely on these for maturation.

The available quantitative data suggests that both compounds can inhibit viral entry in the nanomolar to low micromolar range, depending on the virus and the experimental system. The choice between these inhibitors for research or therapeutic development will depend on the specific virus being targeted and its reliance on either the TMPRSS2 or furin-mediated entry pathway. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish their relative potencies.

References

A Comparative Analysis of Furin Inhibitors: Decanoyl-RVKR-CMK vs. Hexa-D-Arginine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate enzyme inhibitors is a critical step. This guide provides a detailed comparison of two prominent furin inhibitors, Decanoyl-RVKR-CMK and hexa-D-arginine (D6R), focusing on their efficacy, mechanism of action, and supporting experimental data in the context of antiviral research.

Both this compound and hexa-D-arginine are recognized inhibitors of furin and other proprotein convertases (PCs), enzymes that play a crucial role in the maturation of various viral glycoproteins.[1][2] By targeting these host enzymes, both compounds represent a host-directed antiviral strategy. However, their efficacy and specificity can vary depending on the viral context and experimental conditions.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and hexa-D-arginine against furin and other related proprotein convertases has been quantified in several studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for this comparison. A lower value for these metrics indicates a higher inhibitory potency.

InhibitorTarget EnzymeKi (nM)IC50 (nM)Reference
This compound Furin~11.3 ± 3.6[3][4]
PC1/PC32.0-[3][4]
PC20.36-[3][4]
PACE43.6-[3][4]
PC5/PC60.120.17 ± 0.21[3][4]
PC70.120.54 ± 0.68[3][4]
SARS-CoV-2 (plaque reduction)-57
Hexa-D-arginine (D6R) Furin106-[1][5]
PACE4580-[1][5]
PC113,200-[1][5]

Comparative Antiviral Efficacy

Direct comparative studies have highlighted differences in the antiviral efficacy of these two inhibitors. For instance, in the context of Hepatitis B Virus (HBV) replication, this compound was reported to be more effective than hexa-D-arginine in reducing viral replication by inhibiting the furin-mediated processing of the Hepatitis B e-antigen (HBeAg) precursor.[2]

In studies on SARS-CoV-2, this compound demonstrated the ability to suppress virus-induced cytopathic effects (CPE).[6] In contrast, under the same experimental conditions, hexa-D-arginine did not show a similar suppressive effect on CPE.[6]

Mechanism of Action: Targeting Furin-Mediated Viral Protein Cleavage

Both inhibitors function by blocking the activity of furin and related enzymes, which are essential for the proteolytic cleavage of viral precursor proteins. This cleavage is a critical step in the maturation of viral fusion proteins, which are necessary for the virus to enter host cells.

For many viruses, including flaviviruses and coronaviruses, the envelope glycoproteins are synthesized as inactive precursors.[2][7] Furin, located in the trans-Golgi network of the host cell, recognizes specific amino acid motifs on these precursors and cleaves them into their mature, functional forms.[7][8] By inhibiting furin, this compound and hexa-D-arginine prevent this maturation step, leading to the production of non-infectious viral particles.

Furin_Mediated_Viral_Activation cluster_host_cell Host Cell cluster_inhibitors Inhibition Viral Precursor Protein Viral Precursor Protein Furin Furin Viral Precursor Protein->Furin Cleavage Mature Viral Protein Mature Viral Protein Furin->Mature Viral Protein Viral Entry/\nFusion Viral Entry/ Fusion Mature Viral Protein->Viral Entry/\nFusion This compound This compound This compound->Furin Hexa-D-arginine Hexa-D-arginine Hexa-D-arginine->Furin

Furin-mediated viral protein activation and inhibition.

Experimental Protocols

In Vitro Furin Inhibition Assay (Fluorometric)

This assay is used to determine the direct inhibitory activity of compounds against purified furin.

  • Reagent Preparation : Prepare a stock solution of the inhibitor (this compound or hexa-D-arginine) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in assay buffer.

  • Enzyme Reaction : In a 96-well plate, add the furin enzyme to wells containing either the inhibitor dilutions or a solvent control.

  • Substrate Addition : Add a fluorogenic furin substrate (e.g., pERTKR-AMC) to all wells to initiate the reaction.

  • Measurement : Measure the fluorescence intensity at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the furin activity.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay evaluates the ability of the inhibitors to prevent viral infection and replication.

  • Cell Seeding : Seed a monolayer of susceptible cells (e.g., Vero cells for flaviviruses) in 6- or 12-well plates and incubate until confluent.

  • Infection : Infect the cell monolayers with a known amount of virus for a defined period (e.g., 1 hour).

  • Inhibitor Treatment : After infection, remove the virus inoculum and add an overlay medium containing different concentrations of the inhibitor or a control.

  • Incubation : Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization : Fix and stain the cells to visualize the plaques, which are areas of cell death caused by viral replication.

  • Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the control and determine the IC50 value.

Antiviral_Assay_Workflow cluster_workflow Antiviral Assay Workflow A Seed susceptible cells B Infect cells with virus A->B C Treat with inhibitor (this compound or D6R) B->C D Incubate for plaque formation C->D E Fix and stain cells D->E F Count plaques and determine IC50 E->F

General workflow for a plaque reduction assay.
Western Blot for Viral Protein Cleavage

This technique is used to directly observe the effect of the inhibitors on the cleavage of viral precursor proteins.

  • Sample Preparation : Infect cells with the virus and treat with the inhibitor as in the antiviral assay. Lyse the cells at a specific time point post-infection.

  • Protein Quantification : Determine the protein concentration of the cell lysates.

  • SDS-PAGE : Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : Probe the membrane with primary antibodies specific for the viral precursor and mature proteins. Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the precursor-to-mature protein ratio in the inhibitor-treated samples indicates successful inhibition of cleavage.[2]

Conclusion

Both this compound and hexa-D-arginine are valuable tools for studying the role of furin in viral infections. However, the available data suggests that This compound is a more potent inhibitor of furin and a broader range of proprotein convertases . This higher potency translates to greater efficacy in cell-based antiviral assays for certain viruses like HBV and SARS-CoV-2.

The choice between these two inhibitors will depend on the specific research question, the virus being studied, and the experimental context. For studies requiring a highly potent and broad-spectrum proprotein convertase inhibitor, this compound appears to be the superior choice based on current literature. For more targeted studies or as a comparative control, hexa-D-arginine remains a relevant and useful compound. Researchers should carefully consider the quantitative data and experimental protocols outlined in this guide to make an informed decision for their antiviral drug development and research endeavors.

References

Decanoyl-RVKR-CMK: A Gold Standard for Proprotein Convertase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) has long been established as a cornerstone reference inhibitor for the family of proprotein convertases (PCs). Its broad-spectrum activity and well-characterized mechanism of action make it an invaluable tool for studying the physiological and pathological roles of these critical enzymes. This guide provides an objective comparison of this compound with other notable PC inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for specific research applications.

Performance Comparison of Proprotein Convertase Inhibitors

The efficacy of various inhibitors against different proprotein convertases is a critical factor in experimental design. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against several key PCs. This data highlights the broad-spectrum nature of this compound in contrast to more selective inhibitors.

InhibitorTarget PC(s)Ki (nM)IC50 (nM)Inhibitor TypeReference(s)
This compound Furin, PC1/3, PC2, PC4, PACE4, PC5/6, PC7~1 (Furin), 2.0 (PC1/3), 0.36 (PC2), 3.6 (PACE4), 0.12 (PC5/6 & PC7)57 (SARS-CoV-2 plaque reduction)Peptide-based irreversible[1][2]
α1-Antitrypsin Portland (α1-PDX) Furin, PC6B0.6 (Furin), 2.3 (PC6B)Not ReportedBioengineered serpin[3][4][5][6]
Nona-D-arginine FurinNot Reported0.78 µM (neuroprotection assay)Cell-penetrating peptide[7]
Naphthofluorescein FurinNot Reported9025Small molecule[8]
SSM3 Trifluoroacetate FurinNot ReportedNot ReportedSmall molecule[8]
MI-1148 Furin, PC1/3, PACE4, PC5/60.81 (Furin), 0.75 (PC1/3), 0.6 (PACE4), 1.6 (PC5/6)Not ReportedPeptidomimetic
Compound 4 (1,3-thiazol-2-ylaminosulfonyl scaffold) FurinNot Reported17580Small molecule[8][9]

Key Signaling Pathways and Experimental Workflows

To visualize the critical roles of proprotein convertases and the points of intervention by inhibitors, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing inhibitor efficacy.

Viral_Glycoprotein_Processing cluster_virus Virus cluster_host_cell Host Cell cluster_golgi Golgi Apparatus Viral Particle Viral Particle Viral Glycoprotein Precursor (pro-GP) Viral Glycoprotein Precursor (pro-GP) Viral Particle->Viral Glycoprotein Precursor (pro-GP) Infection Proprotein Convertase (e.g., Furin) Proprotein Convertase (e.g., Furin) Viral Glycoprotein Precursor (pro-GP)->Proprotein Convertase (e.g., Furin) Transport to Golgi Mature Viral Glycoprotein (GP) Mature Viral Glycoprotein (GP) Proprotein Convertase (e.g., Furin)->Mature Viral Glycoprotein (GP) Cleavage Viral Entry / Fusion Viral Entry / Fusion Mature Viral Glycoprotein (GP)->Viral Entry / Fusion Activation This compound This compound This compound->Proprotein Convertase (e.g., Furin) Inhibition

Fig. 1: Proprotein Convertase-Mediated Viral Glycoprotein Processing.

MMP_Activation_in_Cancer cluster_cancer_cell Cancer Cell pro-MMP (inactive) pro-MMP (inactive) Furin Furin pro-MMP (inactive)->Furin Processing Active MMP Active MMP Furin->Active MMP Activation Extracellular Matrix Degradation Extracellular Matrix Degradation Active MMP->Extracellular Matrix Degradation Tumor Invasion and Metastasis Tumor Invasion and Metastasis Extracellular Matrix Degradation->Tumor Invasion and Metastasis This compound This compound This compound->Furin Inhibition

Fig. 2: Furin-Mediated Activation of Matrix Metalloproteinases in Cancer.

TGF_Beta_Activation cluster_cell Cell pro-TGF-β (latent) pro-TGF-β (latent) Furin Furin pro-TGF-β (latent)->Furin Cleavage Active TGF-β Active TGF-β Furin->Active TGF-β Release TGF-β Receptor TGF-β Receptor Active TGF-β->TGF-β Receptor Binding Downstream Signaling (e.g., SMAD pathway) Downstream Signaling (e.g., SMAD pathway) TGF-β Receptor->Downstream Signaling (e.g., SMAD pathway) Activation This compound This compound This compound->Furin Inhibition

Fig. 3: Proprotein Convertase-Mediated Activation of TGF-β.

Experimental_Workflow Recombinant PC Enzyme Recombinant PC Enzyme Incubation Incubation Recombinant PC Enzyme->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Test Inhibitor (e.g., Dec-RVKR-CMK) Test Inhibitor (e.g., Dec-RVKR-CMK) Test Inhibitor (e.g., Dec-RVKR-CMK)->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis (IC50/Ki Determination) Data Analysis (IC50/Ki Determination) Fluorescence Measurement->Data Analysis (IC50/Ki Determination)

Fig. 4: In Vitro Proprotein Convertase Inhibition Assay Workflow.

Experimental Protocols

In Vitro Proprotein Convertase Activity Assay Using a Fluorogenic Substrate

This protocol outlines a standard method for determining the inhibitory activity of compounds like this compound against a specific proprotein convertase in vitro.

Materials:

  • Purified recombinant proprotein convertase (e.g., Furin, PC1/3, etc.)

  • Fluorogenic peptide substrate specific for the PC being assayed (e.g., Boc-RVRR-AMC)

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 0.5% Triton X-100

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader capable of excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a series of dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells.

    • Dilute the recombinant PC enzyme to the desired working concentration in ice-cold assay buffer immediately before use.

  • Assay Setup:

    • To the wells of the 96-well microplate, add 20 µL of the diluted test inhibitor solutions.

    • For control wells, add 20 µL of the assay buffer (for no inhibitor control) or a known inhibitor (for positive inhibition control).

    • Add 60 µL of the diluted enzyme solution to all wells except the substrate control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in the fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. Record readings every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If the Michaelis-Menten constant (Km) of the substrate is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound remains a vital tool in the study of proprotein convertases due to its potent, broad-spectrum inhibitory activity. Its utility as a reference compound is well-established, allowing for the contextualization of data generated with newer, more specific inhibitors. The choice of inhibitor will ultimately depend on the specific research question, with this compound being an excellent choice for studies requiring general PC inhibition, while more selective inhibitors like α1-PDX are suited for investigating the roles of specific convertases. The provided protocols and pathway diagrams serve as a foundational resource for researchers to design and interpret experiments aimed at elucidating the complex biology of proprotein convertases.

References

Decanoyl-RVKR-CMK: A Comparative Analysis of its Cross-reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Decanoyl-RVKR-CMK's performance against alternative serine protease inhibitors, supported by experimental data.

This compound is a potent, irreversible, and cell-permeable inhibitor primarily targeting the proprotein convertase (PC) family of serine proteases.[1] This family, which includes furin and six other enzymes (PC1/SPC1, PC2/SPC2, PC4, PACE4, PC5/SPC6, and PC7/LPC/SPC7), plays a crucial role in the maturation of a wide variety of proteins, including hormones, growth factors, and viral envelope glycoproteins.[1][2] Its ability to block the processing of viral proteins, such as the spike protein of SARS-CoV-2, has positioned it as a molecule of significant interest in antiviral research.[1][3] This guide provides a comparative analysis of the cross-reactivity of this compound with other serine proteases, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in its evaluation for research and drug development purposes.

Performance Comparison: Inhibitory Potency and Selectivity

This compound demonstrates high affinity for the proprotein convertase family, with inhibition constants (Ki) in the nanomolar and even picomolar range. However, its selectivity is not absolute, and it exhibits cross-reactivity with other serine proteases, albeit generally at significantly higher concentrations. The following tables summarize the available quantitative data on the inhibitory activity of this compound against various serine proteases.

Target Protease (Proprotein Convertase Family)Inhibition Constant (Ki)
Furin (PC1/SPC1)~1 nM
PC2 (SPC2)0.36 nM
PC1/3 (SPC3)2.0 nM
PC4 (PACE4)3.6 nM
PC5/6 (SPC6)0.12 nM
PC7 (LPC/SPC7/PC8)0.12 nM
Target Protease (Proprotein Convertase Family)IC50
Furin1.3 ± 3.6 nM
PCSK50.17 ± 0.21 nM
PCSK60.65 ± 0.43 nM
PCSK70.54 ± 0.68 nM
SARS-CoV-2 Spike Protein Cleavage (by Furin)57 nM
Target Protease (Other Serine Proteases)Inhibition Constant (Ki)
Human MSPL(Inhibits)
Thrombin23 µM
Factor Xa40 µM
Plasmin6 µM

Note: The inhibitory activity can be influenced by assay conditions. The data presented is a compilation from multiple sources and should be used for comparative purposes.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the inhibitory action of this compound and a typical experimental workflow for assessing its inhibitory potential.

Inhibitory Action of this compound cluster_0 Proprotein Processing Pathway cluster_1 Inhibition by this compound Proprotein Proprotein Furin/PC Furin/PC Proprotein->Furin/PC Cleavage Site Recognition Active Protein Active Protein Furin/PC->Active Protein Proteolytic Cleavage Inactive Furin/PC Complex Inactive Furin/PC Complex This compound This compound This compound->Furin/PC Covalent Binding to Active Site

Caption: Mechanism of this compound inhibition of proprotein convertases.

Experimental Workflow for Ki Determination Start Start Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Reagents Incubate Incubate Enzyme with Varying Inhibitor Concentrations Prepare Reagents->Incubate Add Substrate Initiate Reaction by Adding Fluorogenic Substrate Incubate->Add Substrate Measure Fluorescence Monitor Fluorescence Increase Over Time (Kinetic Reading) Add Substrate->Measure Fluorescence Data Analysis Calculate Initial Velocities and Determine Ki Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: General workflow for determining the inhibition constant (Ki).

Experimental Protocols

The following is a detailed protocol for determining the inhibition constant (Ki) of this compound against a serine protease using a fluorogenic substrate. This protocol is a composite based on established methods for irreversible inhibitors.

Objective: To determine the inhibition constant (Ki) and the rate of inactivation (kinact) of this compound against a target serine protease.

Materials:

  • Purified recombinant serine protease (e.g., Furin)

  • This compound

  • Fluorogenic peptide substrate specific for the target protease (e.g., Boc-RVRR-AMC for Furin)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black microplates

  • Fluorescence microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Prepare a stock solution of this compound in DMSO. A series of dilutions in assay buffer should be prepared to achieve a range of final inhibitor concentrations in the assay.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute in assay buffer to the desired final concentration (typically at or below the Km value).

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the diluted this compound solutions to the appropriate wells. Include a control well with no inhibitor (DMSO vehicle control).

    • Add the serine protease solution to all wells to initiate the pre-incubation. The final volume in each well should be the same.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for various time points. This allows the irreversible inhibitor to covalently bind to the enzyme.

  • Reaction Initiation and Measurement:

    • After each pre-incubation time point, add the fluorogenic substrate solution to the wells to start the enzymatic reaction.

    • Immediately place the microplate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Plot the natural logarithm of the remaining enzyme activity (velocity) against the pre-incubation time for each inhibitor concentration. The slope of this line will give the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation to determine the kinact (maximal rate of inactivation) and Ki (inhibition constant):

      • kobs = kinact * [I] / (Ki + [I])

      • Where [I] is the inhibitor concentration.

This comprehensive guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The provided data and protocols can assist researchers in designing experiments and interpreting results related to this potent serine protease inhibitor.

References

A Comparative Guide to In Silico Docking of Furin Inhibitors: Decanoyl-RVKR-CMK and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of the well-established furin inhibitor, Decanoyl-RVKR-CMK, against a panel of alternative small molecules. Furin, a proprotein convertase, is a critical enzyme in the maturation of a wide range of proteins and a key player in various pathological processes, including viral infections and cancer. As such, it is a prime target for therapeutic intervention. This document summarizes key quantitative data from various molecular docking studies, details the experimental protocols employed, and visualizes the typical workflow for such computational analyses.

Performance Comparison of Furin Inhibitors

The following table summarizes the binding affinities of this compound and several alternative compounds against the furin enzyme, as determined by in silico molecular docking studies. It is important to note that direct comparison of binding energies between different studies should be approached with caution due to variations in docking software, scoring functions, and specific protocols used.

InhibitorTypeDocking SoftwareBinding Affinity (kcal/mol)Inhibition Constant (Ki)Reference Study
This compound Peptide-basedSchrödinger-9.18Not Reported[1][2]
MOE-9.76Not Reported[3]
Naphthofluorescein Small MoleculeSchrödinger-5.39Not Reported[1][2]
AutoDock Vina-9.9Not Calculated
Pioglitazone Small MoleculeAutoDock Vina-8.61.28 µM
Rosiglitazone Small MoleculeAutoDock Vina-8.13.33 µM
Saquinavir Small MoleculeHEXSee Cumulative IndexNot Reported
Atazanavir Small MoleculeHEXSee Cumulative IndexNot Reported
Nelfinavir Small MoleculeHEXSee Cumulative IndexNot Reported

Note on Saquinavir, Atazanavir, and Nelfinavir: A study utilizing HEX software evaluated these compounds based on a "cumulative inhibitory index," which considers binding energy, active site occupation, and logP. The reported cumulative indices were Saquinavir (2.52) , Atazanavir (2.16) , and Nelfinavir (2.13) , with a higher index suggesting more effective inhibition. The precise binding energies in kcal/mol were not detailed in the available literature.

Stability of Docked Complexes

Molecular dynamics (MD) simulations are often employed post-docking to assess the stability of the ligand-protein complex. The root-mean-square deviation (RMSD) of the ligand's atomic positions from the initial docked pose is a key metric.

InhibitorMD Simulation Findings
This compound Showed instability in some simulations, with significant changes from the initial docked pose.
Naphthofluorescein Maintained strong and stable interactions throughout MD simulations in the same study.
Pioglitazone RMSD values suggest stability in complex with the furin active site.
Rosiglitazone RMSD values suggest stability in complex with the furin active site.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments cited in the comparative data. These protocols are based on common practices in the field and specific details reported in the referenced studies.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of human furin is typically obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structure is pre-processed using software like the Protein Preparation Wizard in the Schrödinger Suite or AutoDockTools. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states.

    • Minimizing the energy of the structure using a force field (e.g., OPLS4).

  • Ligand Structure Retrieval and Preparation: The 3D structures of the inhibitor molecules are downloaded from databases such as PubChem. Ligand preparation is performed using tools like LigPrep (Schrödinger) or AutoDockTools, which involves:

    • Generating different possible conformations.

    • Assigning protonation states at a physiological pH.

    • Minimizing the ligand structure.

Molecular Docking

The prepared ligands are then docked into the active site of the prepared furin structure. The specific parameters can vary depending on the software used.

Using Schrödinger (Induced Fit Docking):

  • Grid Generation: A receptor grid is generated around the defined active site of the furin protein.

  • Induced Fit Docking (IFD): The IFD protocol is employed to account for the flexibility of both the ligand and the protein's active site residues upon binding.

    • Initial docking of the ligand with a softened potential.

    • Generation of multiple protein conformations around the docked ligand.

    • Redocking of the ligand into the refined protein structures.

  • Scoring: The resulting poses are scored based on a combination of GlideScore and the energy of the protein-ligand complex to identify the most favorable binding mode.

Using AutoDock Vina:

  • Grid Box Definition: A three-dimensional grid box is defined to encompass the entire active site of the furin enzyme.

  • Docking Execution: AutoDock Vina is used to perform the docking calculations, exploring various conformations of the ligand within the defined grid box.

  • Pose Selection: The output provides multiple binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation
  • System Setup: The best-ranked docked complex is placed in a simulation box filled with a specific water model.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for a specified duration (e.g., 100 ns).

  • Trajectory Analysis: The trajectory of the simulation is analyzed to calculate metrics like RMSD to assess the stability of the protein-ligand interactions over time.

Visualizing the In Silico Workflow

The following diagram illustrates the typical workflow of an in silico docking study, from initial structure preparation to the final analysis of results.

In_Silico_Docking_Workflow cluster_docking Docking & Simulation cluster_analysis Analysis Stage PDB Protein Structure (e.g., Furin from PDB) ProtPrep Protein Preparation (Add Hydrogens, Minimize) PDB->ProtPrep LigandDB Ligand Structure (e.g., from PubChem) LigPrep Ligand Preparation (Generate Conformers, Minimize) LigandDB->LigPrep Docking Molecular Docking (e.g., AutoDock, Schrödinger) ProtPrep->Docking LigPrep->Docking MD_Sim Molecular Dynamics (Assess Stability) Docking->MD_Sim Top Poses Scoring Binding Affinity (kcal/mol) Docking->Scoring RMSD_Analysis Stability Analysis (RMSD) MD_Sim->RMSD_Analysis Interaction Interaction Analysis (H-bonds, etc.) Scoring->Interaction

Caption: A generalized workflow for in silico molecular docking studies.

References

A Comparative Guide to the Structure-Activity Relationship of Peptidyl Chloromethylketone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptidyl chloromethylketones (CMKs) are a class of irreversible inhibitors that target serine and cysteine proteases. Their mechanism of action involves the alkylation of the active site histidine or cysteine residue by the chloromethylketone moiety, forming a stable covalent bond. The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target protease. This guide provides a comparative analysis of the structure-activity relationship (SAR) of various peptidyl chloromethylketones, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of peptidyl chloromethylketones is typically quantified by the inhibitor concentration required for 50% inhibition (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of selected peptidyl chloromethylketones against various proteases.

InhibitorTarget ProteaseP4P3P2P1IC50 (µM)Ki (nM)Reference
Tosyl-L-lysine chloromethylketone (TLCK) Trypsin-like serine proteases---Lys--[1]
Caspase-3---Lys12.0-[1][2]
Caspase-6---Lys54.5-[2]
Caspase-7---Lys19.3-[2]
Tosyl-L-phenylalanine chloromethylketone (TPCK) Chymotrypsin-like serine proteases---Phe--[1]
Caspase-3---PhePotent inhibitor-[1]
Caspase-6---PhePotent inhibitor-[1]
Caspase-7---PhePotent inhibitor-[1]
N-acetyl-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk) Caspase-1-like activityTyrValAlaAsp--[3]
Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) Neutrophil ElastaseMeOSuc-AlaAlaProValVaries-[4]
Z-Phe-Ala-chloromethylketone Cathepsin BZ-PheAla----[3]
Z-Val-Ala-Asp-chloromethylketone (Z-VAD-cmk) Pan-caspaseZ-ValAlaAsp---[3]
Z-Asp-Glu-Val-Asp-chloromethylketone (Z-DEVD-cmk) Caspase-3Z-AspGluValAsp--[3]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. Researchers should consult the cited literature for values relevant to their experimental setup[4].

Structure-Activity Relationship (SAR) Insights

The peptide portion of the inhibitor plays a crucial role in determining its specificity and potency by interacting with the substrate-binding pockets (S-sites) of the protease.

  • P1 Residue: The amino acid at the P1 position is the primary determinant of specificity. For instance, TLCK, with a lysine (B10760008) at P1, targets trypsin-like proteases that cleave after basic residues. In contrast, TPCK, with a phenylalanine at P1, is specific for chymotrypsin-like proteases that prefer large hydrophobic residues.

  • Peptide Chain Length: Extending the peptide chain from the P1 position can significantly enhance binding affinity and specificity by allowing for more extensive interactions with the enzyme's active site cleft.

  • N-terminal Modifications: Modifications at the N-terminus, such as the addition of a methoxysuccinyl group in MeOSuc-AAPV-CMK, can improve cell permeability and metabolic stability, making the inhibitors more effective in cellular and in vivo studies[4].

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below.

Chymotrypsin (B1334515) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of a peptidyl chloromethylketone, such as TPCK, on chymotrypsin activity using a colorimetric substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Peptidyl chloromethylketone inhibitor (e.g., TPCK)

  • Chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of the peptidyl chloromethylketone inhibitor in DMSO.

    • Prepare a working solution of the substrate in the Assay Buffer.

  • Assay:

    • In a 96-well plate, add the Assay Buffer.

    • Add various concentrations of the inhibitor (dissolved in DMSO) to the wells. Include a control well with DMSO only.

    • Add the α-chymotrypsin solution to all wells to initiate the pre-incubation.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caspase-3 Inhibition Assay

This protocol describes a method for measuring the inhibition of caspase-3 activity using a fluorogenic substrate.

Materials:

  • Recombinant active caspase-3

  • Peptidyl chloromethylketone inhibitor (e.g., Z-DEVD-CMK)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer: 20 mM HEPES, pH 7.4, containing 10% glycerol, and 2 mM DTT

  • DMSO for dissolving the inhibitor

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths of ~380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a working solution of caspase-3 in Assay Buffer.

    • Prepare a working solution of the substrate in Assay Buffer.

  • Assay:

    • In a 96-well plate, add the Assay Buffer.

    • Add different concentrations of the inhibitor to the wells. Include a control well with only DMSO.

    • Add the caspase-3 solution to all wells.

    • Incubate at 37°C for 10-15 minutes.

    • Start the reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration compared to the control.

    • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.

Neutrophil Elastase Inhibition Assay

This protocol details a method for assessing the inhibition of human neutrophil elastase (HNE) activity.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Peptidyl chloromethylketone inhibitor (e.g., MeOSuc-AAPV-CMK)

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • DMSO for dissolving the inhibitor

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths of ~380/460 nm)[4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a working solution of HNE in Assay Buffer.

    • Prepare a working solution of the substrate in Assay Buffer.

  • Assay:

    • Add varying concentrations of the inhibitor to the wells of the microplate.

    • Add the HNE solution to all wells and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in fluorescence over time in a kinetic mode.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental workflows are provided below using Graphviz (DOT language).

Mechanism of Irreversible Inhibition

Peptidyl chloromethylketones act as affinity labels, where the peptide portion directs the inhibitor to the active site of the specific protease, and the reactive chloromethylketone group then forms a covalent bond with a key active site residue.

G cluster_0 Mechanism of Serine Protease Inhibition by Peptidyl Chloromethylketone E_S Enzyme-Inhibitor Complex Formation (Reversible) Covalent Covalent Adduct Formation (Irreversible) E_S->Covalent Alkylation of Active Site Histidine Inactive Inactive Enzyme Covalent->Inactive

Caption: Mechanism of irreversible inhibition by peptidyl chloromethylketones.

Apoptosis Signaling Pathway

Caspases are key mediators of apoptosis (programmed cell death). Peptidyl chloromethylketones targeting specific caspases can block this pathway. The diagram below illustrates the central role of caspase-3 in the apoptotic cascade.

G cluster_0 Apoptosis Signaling Cascade Procaspase9 Procaspase-9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Apoptotic Stimulus Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Substrate Cleavage Inhibitor Peptidyl CMK Inhibitor (e.g., Z-DEVD-CMK) Inhibitor->Caspase3 Inhibition

Caption: Inhibition of the caspase cascade by a peptidyl chloromethylketone.

Neutrophil Elastase in Inflammation

Neutrophil elastase is a key player in inflammatory processes. Its activity can be modulated by specific inhibitors.

G cluster_1 Role of Neutrophil Elastase in Inflammation Neutrophil Activated Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degradation Inflammation Inflammation NE->Inflammation Pro-inflammatory signaling Degradation Tissue Damage ECM->Degradation Inhibitor Peptidyl CMK Inhibitor (e.g., MeOSuc-AAPV-CMK) Inhibitor->NE Inhibition

Caption: Inhibition of neutrophil elastase activity in inflammation.

General Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing peptidyl chloromethylketone inhibitors.

G cluster_2 Inhibitor Screening Workflow Inhibitor Synthesize/Obtain Peptidyl CMK Assay Enzyme Inhibition Assay (e.g., IC50 determination) Inhibitor->Assay SAR Structure-Activity Relationship Analysis Assay->SAR Lead Lead Optimization SAR->Lead Lead->Inhibitor Iterative Design InVivo In Vivo / Cell-Based Studies Lead->InVivo

Caption: A typical workflow for the development of peptidyl CMK inhibitors.

References

Navigating Protease Inhibitor Selectivity: A Comparative Guide to Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of therapeutic development, particularly in virology and oncology, the selective inhibition of host proteases is a critical strategy. Decanoyl-RVKR-CMK, a well-established inhibitor of proprotein convertases (PCs), has been instrumental in elucidating the role of these enzymes in various pathologies. This guide provides a comprehensive comparison of this compound with other relevant protease inhibitors, focusing on the calculation and interpretation of the Selectivity Index (SI) to assess their therapeutic potential.

Understanding the Selectivity Index (SI)

The Selectivity Index is a crucial metric in pharmacology that quantifies the window between a compound's therapeutic effect and its toxicity. It is calculated using the following formula:

SI = CC₅₀ / IC₅₀

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of host cells in an uninfected cell culture. A higher CC₅₀ value indicates lower cytotoxicity.

  • IC₅₀ (50% Inhibitory Concentration): The concentration of a compound that inhibits a specific biological function, such as viral replication, by 50%. A lower IC₅₀ value indicates greater potency.

A higher SI value is desirable, as it suggests that the compound can achieve its therapeutic effect at concentrations that are not harmful to the host cells, indicating a wider and safer therapeutic window.[1][2][3]

Comparative Analysis of Protease Inhibitors

The following table summarizes the antiviral activity and cytotoxicity of this compound and selected alternative protease inhibitors against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in Vero E6 cells, a commonly used cell line in virology research.[4] This allows for a direct comparison of their Selectivity Indices under consistent experimental conditions.

InhibitorPrimary Target(s)VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound Furin and other Proprotein Convertases[5]SARS-CoV-2Vero E60.057318.25582 Cheng et al., 2020
Naphthofluorescein FurinSARS-CoV-2Vero E69.02557.446.36 Cheng et al., 2020
Camostat Mesylate TMPRSS2, Furin (weaker)SARS-CoV-2Vero E60.025>2000>80,000 Cheng et al., 2020
Hexa-D-arginine (D6R) FurinSARS-CoV-2Vero E6N/AN/AN/ACheng et al., 2020

Note: While Hexa-D-arginine is a known furin inhibitor, specific IC₅₀ and CC₅₀ data from the same comparative study were not available. N/A indicates "Not Available."

Interpretation of the Data:

  • This compound demonstrates potent antiviral activity against SARS-CoV-2 with a high Selectivity Index, indicating a favorable safety profile in this cellular model. Its broad-spectrum activity against multiple proprotein convertases can be advantageous in targeting viruses that utilize these enzymes for maturation.

  • Naphthofluorescein , another furin inhibitor, exhibits a significantly lower SI compared to this compound and Camostat, suggesting a narrower therapeutic window.

  • Camostat Mesylate , primarily a TMPRSS2 inhibitor, shows exceptional potency and a very high Selectivity Index. Its different primary target highlights the importance of understanding the specific host proteases utilized by a pathogen for entry and replication.

  • Hexa-D-arginine (D6R) is a potent furin inhibitor with selectivity over other proprotein convertases like PACE4 and PC1. Although direct comparative SI data against SARS-CoV-2 is lacking in this context, its established furin inhibition warrants its consideration as an alternative.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_virus Virus Particle cluster_host Host Cell Viral Glycoprotein (Uncleaved) Viral Glycoprotein (Uncleaved) Furin Furin Viral Glycoprotein (Uncleaved)->Furin Cleavage Cleaved Glycoprotein Cleaved Glycoprotein Furin->Cleaved Glycoprotein Viral Entry/Fusion Viral Entry/Fusion Cleaved Glycoprotein->Viral Entry/Fusion

Caption: Furin-mediated cleavage of viral glycoproteins, a critical step for viral entry.

cluster_assays Experimental Assays cluster_calculation Data Analysis IC50 Assay (e.g., Plaque Reduction) IC50 Assay (e.g., Plaque Reduction) Dose-Response Curves Dose-Response Curves IC50 Assay (e.g., Plaque Reduction)->Dose-Response Curves CC50 Assay (e.g., CellTiter-Glo) CC50 Assay (e.g., CellTiter-Glo) CC50 Assay (e.g., CellTiter-Glo)->Dose-Response Curves Calculate IC50 Calculate IC50 Dose-Response Curves->Calculate IC50 Calculate CC50 Calculate CC50 Dose-Response Curves->Calculate CC50 Calculate SI Calculate SI Calculate IC50->Calculate SI Calculate CC50->Calculate SI

Caption: Workflow for the calculation of the Selectivity Index (SI).

Experimental Protocols

Accurate determination of IC₅₀ and CC₅₀ values is paramount for the reliable calculation of the Selectivity Index. Below are detailed methodologies for the key experiments cited.

Protocol 1: Determination of IC₅₀ by Plaque Reduction Assay

This assay measures the concentration of an inhibitor required to reduce the number of viral plaques by 50%.

Materials:

  • Confluent cell monolayers (e.g., Vero E6 cells) in 6-well plates

  • Virus stock of known titer (e.g., SARS-CoV-2)

  • Serial dilutions of the test inhibitor (e.g., this compound) in culture medium

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Virus Infection: Wash the cell monolayers with PBS and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Inhibitor Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay Application: Add an overlay medium containing serial dilutions of the inhibitor to each well. Include a "no inhibitor" control.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formaldehyde) and then stain with crystal violet.

  • Plaque Counting: Wash the plates and count the number of plaques in each well.

  • IC₅₀ Calculation: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the "no inhibitor" control. The IC₅₀ is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of CC₅₀ by CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.

Materials:

  • Host cells (e.g., Vero E6 cells)

  • 96-well opaque-walled plates

  • Serial dilutions of the test inhibitor in culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and incubate overnight.

  • Inhibitor Treatment: Add serial dilutions of the inhibitor to the wells. Include "cells only" (no inhibitor) and "medium only" (no cells, background) controls.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • CC₅₀ Calculation: Calculate the percentage of cell viability for each inhibitor concentration relative to the "cells only" control after subtracting the background luminescence. The CC₅₀ is determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The Selectivity Index is an indispensable tool for the preclinical evaluation of protease inhibitors. This compound, with its broad-spectrum activity against proprotein convertases and a high SI in antiviral assays, remains a valuable research tool and a benchmark for the development of novel inhibitors. However, as demonstrated by the comparison with Camostat, targeting other host proteases involved in viral entry, such as TMPRSS2, can also be a highly effective strategy. The choice of inhibitor should, therefore, be guided by a thorough understanding of the specific pathogen's life cycle and the inhibitor's selectivity profile. The detailed protocols provided herein offer a standardized approach for researchers to generate reliable and comparable data to inform their drug discovery and development efforts.

References

Safety Operating Guide

Personal protective equipment for handling Decanoyl-RVKR-CMK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Decanoyl-RVKR-CMK. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.

Product Information and Storage

This compound is a synthetic, cell-permeable peptide inhibitor of proprotein convertases, including furin.[1][2][3] It is provided as a crystalline solid and is soluble in water.[1][3][4]

Storage Conditions:

  • Long-term: Store at -20°C for at least 6 months.[1][4]

  • Aqueous Solutions: Do not store aqueous solutions for long periods to prevent degradation.[1][5] For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[3]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in both solid (lyophilized powder) and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for all handling procedures to protect against splashes and fine particles.[6][7]
Face ShieldRecommended when handling the lyophilized powder or when there is a significant risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[7] Consider double-gloving for added protection when handling concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential contamination.[7][9]
Respiratory Protection RespiratorNecessary when weighing or handling the lyophilized powder to prevent inhalation.[6][7] Use in poorly ventilated areas is also advised. The type of respirator should be determined by a risk assessment.

Handling and Operational Plan

Adherence to proper handling procedures is critical for safety and to maintain the compound's efficacy.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_use Application cluster_disposal Disposal b1 Don PPE: Lab Coat, Safety Goggles, Nitrile Gloves, Respirator b2 Work in a Ventilated Area (e.g., Fume Hood) b1->b2 c1 Allow Vial to Reach Room Temperature b2->c1 Proceed to Handling c2 Reconstitute with Appropriate Solvent (e.g., Water) c1->c2 c3 Vortex Briefly to Ensure Full Dissolution c2->c3 d1 Use in Experiment c3->d1 Ready for Use d2 Aliquot and Store Stock Solutions at -80°C d1->d2 e1 Collect All Contaminated Waste in Labeled Container d2->e1 After Use e2 Dispose as Hazardous Chemical Waste e1->e2

Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[9] Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7] A respirator is crucial when handling the powder form.[7]

  • Reconstitution: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.[7] Add the appropriate solvent (the compound is soluble in water) to the desired concentration.[3][4]

  • Experimental Use: Once reconstituted, the solution is ready for experimental application. Avoid contact with skin and eyes.[6]

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of water.[6] If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10] Seek medical attention.[6]

    • Inhalation: If inhaled, move to fresh air.[6] If breathing becomes difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[6]

Spill and Disposal Plan

Proper disposal of this compound and any contaminated materials is mandatory to ensure laboratory and environmental safety.

Spill Management:

  • Small Spills: For small spills of the solid material, carefully sweep it up, place it in a sealed bag, and hold for waste disposal.[6] Avoid raising dust.[6]

  • Large Spills: For larger spills, wear heavy rubber gloves and boots in addition to standard PPE.[6] Contain the spill and collect the material into a designated hazardous waste container.

Waste Disposal Protocol:

  • Unused Product: Unused or expired this compound is considered chemical waste.

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, vials, and labware, must be treated as hazardous waste.[7]

  • Collection: Collect all waste in a clearly labeled, sealed container designated for hazardous chemical waste.[7]

  • Final Disposal: The primary recommended method for disposal is through a licensed chemical waste disposal facility.[11] This is particularly important for chloromethyl ketone compounds.[11] Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Always follow all federal, state, and local environmental regulations.[6][9] Do not dispose of this chemical down the drain or as regular solid waste.[11]

Disposal Plan Logic

cluster_collection Waste Collection cluster_disposal_path Disposal Pathway start Waste Generated (Unused Product, Contaminated Items) collect_waste Segregate and Collect in Designated Hazardous Waste Container start->collect_waste label_waste Clearly Label Container with Contents and Hazard Info collect_waste->label_waste professional_disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Service label_waste->professional_disposal incineration Alternatively: Dissolve in Combustible Solvent and Burn in a Chemical Incinerator end Compliant and Safe Disposal professional_disposal->end

Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.